molecular formula C7H4ClN3O B3103337 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1437435-10-3

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B3103337
CAS No.: 1437435-10-3
M. Wt: 181.58 g/mol
InChI Key: XIALRQNUNYOSJP-UHFFFAOYSA-N
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Description

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1437435-10-3) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound features a chlorinated pyrido[3,4-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities . The reactive chlorine atom at the 2-position makes it a versatile intermediate for synthesizing a wide array of derivatives via cross-coupling reactions and nucleophilic aromatic substitutions . Recent scientific investigations highlight its specific value in exploring new therapeutic agents. This compound served as a critical precursor in a scaffold-hopping study that identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist (IC50 value of 0.11 µM) . CXCR2 antagonism is a promising therapeutic strategy for treating inflammatory, autoimmune, neurodegenerative diseases, and cancer, as upregulated CXCR2 signaling is associated with aggressive cancer phenotypes, tumor immunity, angiogenesis, and drug resistance . Furthermore, structurally analogous pyridopyrimidine compounds are extensively researched as potent and selective inhibitors of various cancer targets, including tyrosine kinases, and have demonstrated highly selective activity against specific breast and renal cancer cell lines in the NCI-60 panel . Product Specifications: • CAS Number: 1437435-10-3 • Molecular Formula: C7H4ClN3O • Molecular Weight: 181.58 g/mol • Purity: ≥97% (Purities of 95%+ are also available ) Handling and Storage: Store under an inert atmosphere at 2-8°C . Safety Information: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIALRQNUNYOSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering the Pyrido[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Synthetic Methodologies and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has historically been dominated by quinazoline and pteridine scaffolds[1]. However, as the intellectual property landscape for these chemotypes becomes increasingly saturated, researchers are pivoting toward structurally distinct bioisosteres[1]. The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged bicyclic nitrogen heterocycle in modern drug discovery[2]. This whitepaper provides an in-depth technical analysis of the synthetic strategies used to construct and functionalize pyrido[3,4-d]pyrimidine derivatives, explaining the mechanistic causality behind critical experimental choices to empower researchers in oncology and medicinal chemistry.

Mechanistic Rationale: The Physicochemical Advantage

Transitioning from a quinazoline to a pyrido[3,4-d]pyrimidine core is not merely a structural exercise; it fundamentally alters the molecule's physicochemical and spatial properties[3].

  • Lipophilicity and Solubility: The incorporation of an additional nitrogen atom into the aromatic system significantly lowers the overall lipophilicity (LogP) of the molecule[3]. This reduction translates to improved aqueous solubility and more favorable pharmacokinetic profiles.

  • Hinge-Binding Dynamics: The nitrogen at the 3-position of the pyridine ring acts as a novel hydrogen bond acceptor. This enables unique binding vectors within the highly conserved ATP-binding pockets of kinases such as MPS1, EGFR, and PI3Kδ[3][4][5].

  • Conformational Planarity: X-ray crystallographic studies reveal that the fully aromatic pyrido[3,4-d]pyrimidine core exhibits a highly planar conformation (with dihedral angles approaching -20°). This extreme planarity is critical for minimizing steric clashes and allowing deep insertion into narrow kinase hinge regions[3].

Core Synthetic Strategies

The synthesis of pyrido[3,4-d]pyrimidines is historically challenging due to the electron-deficient nature of both the pyridine and pyrimidine rings. Modern methodologies generally fall into three strategic categories.

ScaffoldStrategy Target Target Scaffold: Pyrido[3,4-d]pyrimidine StratA Strategy A: Pyridine-First (e.g., 3-aminoisonicotinate) Target->StratA StratB Strategy B: Pyrimidine-First (e.g., 5-alkynylpyrimidine) Target->StratB StratC Strategy C: Piperidine-First (Tetrahydro derivatives) Target->StratC RxnA Modified Niementowski Cyclization StratA->RxnA Formamide, NH4OAc, 140°C RxnB Acid-Catalyzed Cyclization & Chlorination StratB->RxnB 1. pTSA, NH3/MeOH 2. POCl3 RxnC Selective Functionalization (C-2, C-4, C-7) StratC->RxnC Suzuki Coupling / SNAr

Strategic synthetic workflows for accessing the pyrido[3,4-d]pyrimidine core and its derivatives.
Strategy A: The Modified Niementowski Cyclization (Pyridine-First)

The traditional Niementowski reaction involves heating an anthranilic acid derivative with formamide. However, when applied to pyridine precursors like ethyl 3-aminoisonicotinate, the reaction typically stalls[6].

The Causality: The strongly electron-withdrawing nature of the pyridine ring drastically reduces the nucleophilicity of the 3-amino group[6]. To overcome this thermodynamic barrier, ammonium acetate is introduced as a critical additive. It acts as a dual-purpose buffer and catalyst, promoting the in situ generation of a highly reactive formamidine intermediate. This intermediate is electrophilic enough to undergo attack by the deactivated amine, driving the subsequent intramolecular cyclization onto the ester to yield the bicyclic core[6].

Mechanism N1 Ethyl 3-aminoisonicotinate (Low Nucleophilicity) N3 Active Formamidine Intermediate N1->N3 Reacts with N2 Formamide + NH4OAc (Buffer/Catalyst System) N2->N3 Generates in situ N4 Nucleophilic Attack (Amine to Carbonyl) N3->N4 Overcomes thermodynamic barrier N5 Intramolecular Cyclization (Ester Displacement) N4->N5 Ring closure N6 Pyrido[3,4-d]pyrimidin-4(3H)-one (Target Core) N5->N6 Elimination of Ethanol

Mechanistic pathway of the modified Niementowski cyclization overcoming low amine nucleophilicity.
Strategy B: De Novo Synthesis from Pyrimidines (Pyrimidine-First)

Direct, late-stage functionalization of an unsubstituted pyrido[3,4-d]pyrimidine core is notoriously inefficient. To build highly substituted kinase libraries, researchers developed a "pyrimidine-first" approach[1].

The Causality: By starting with a functionalized pyrimidine—specifically 2-(methylthio)-5-(prop-1-yn-1-yl)pyrimidine-4-carboxylic acid—chemists can construct the pyridine ring via acid-catalyzed cyclization (using pTSA) and amidation[1]. This yields a pyridone intermediate that is easily converted to 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine using POCl3[1]. This specific di-functionalized scaffold is a master key for library generation:

  • C-8 Position: The heteroaryl chloride is highly reactive toward transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups[3].

  • C-2 Position: The methylthio group is a poor leaving group. However, controlled oxidation with mCPBA converts it to a methylsulfonyl group[7]. This oxidation dramatically increases the electrophilicity at C-2, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines under mild conditions, preventing the degradation of the sensitive bicyclic core[3].

Strategy C: The Tetrahydropyrido[3,4-d]pyrimidine Scaffold

For covalent inhibitors, such as the KRAS G12C inhibitor Adagrasib, the partially saturated 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is utilized[8].

The Causality: The sp3-hybridized piperidine ring provides a unique 3D vector. It allows for the precise spatial orientation of an electrophilic warhead (like an acrylamide) to covalently bond with mutated cysteine residues, while the planar pyrimidine ring anchors the molecule firmly within the target's switch II pocket[8].

Step-by-Step Experimental Methodologies

Protocol 1: Modified Niementowski Cyclization (Pyridine-First)[6]

Objective: Construct the pyrido[3,4-d]pyrimidin-4(3H)-one core.

  • Reaction Setup: Charge a dried, pressure-rated round-bottom flask with ethyl 3-aminoisonicotinate (1.0 equiv) and formamide (10–15 volumes). Add ammonium acetate (1.5 equiv) to the suspension.

  • Cyclization: Seal the vessel and heat the mixture to 140–150 °C with vigorous stirring for 12–16 hours. Self-Validation: Monitor the reaction via LCMS; the starting material ester peak must be completely consumed before proceeding.

  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Dilute the reaction with deionized water (2x the reaction volume) and stir at 0 °C in an ice bath for 1 hour to induce precipitation.

  • Isolation: Vacuum filter the resulting solid. Wash the filter cake extensively with cold water to remove residual formamide, followed by a cold isopropanol wash. Recrystallize from a DMF/Ethanol mixture if higher purity is required.

Protocol 2: Synthesis of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine[1]

Objective: Generate a versatile, di-functionalized scaffold for cross-coupling.

  • Acid-Catalyzed Ring Closure: Dissolve 2-(methylthio)-5-(prop-1-yn-1-yl)pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous toluene. Add pTSA·H2O (0.2 equiv) and heat to 90 °C for 18 hours.

  • Amidation: Concentrate the reaction under reduced pressure. Dissolve the crude residue in a solution of NH3 in Methanol (7 M) and heat to 80 °C for 66 hours in a sealed tube to yield the pyridone intermediate.

  • Chlorination: Isolate the pyridone and dissolve it in neat POCl3 (acting as both solvent and chlorinating agent). Heat to 50 °C for exactly 25 minutes. Caution: Prolonged heating will lead to the decomposition of the core.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure to remove excess POCl3. Carefully partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 (exothermic quench). Extract the organic layer, dry over Na2SO4, and purify via flash column chromatography to yield the target chloride.

Quantitative Data: Biological Activity of Key Derivatives

The structural versatility of the pyrido[3,4-d]pyrimidine core has led to the discovery of highly potent inhibitors across multiple oncology targets.

Compound / DrugTarget KinaseBiological ActivityKey Structural FeatureRef
Compound 34h MPS1Ki ratio > 1000 (over CDK2)2-amino-pyrido[3,4-d]pyrimidine core[3]
Compound 25h EGFR L858R/T790MIC50 = 23.3 nMAcrylamide warhead at C-6 (Irreversible)[4]
Adagrasib KRAS G12CHigh in vivo potency, 23h half-life5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine[8]
Compound A7 PI3KδSubnanomolar inhibitionPyrido[3,4-d] scaffold with tight H-bonding[5]

References

Sources

A Senior Application Scientist's Guide to Pyrido[d]pyrimidine Isomers: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides an in-depth comparative analysis of two critical isomers: pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine. We will dissect their fundamental structural differences, explore distinct synthetic strategies, and elucidate how these isomeric variations lead to divergent pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the nuanced chemistry and therapeutic potential of these important heterocyclic systems.

Introduction: The Significance of Isomerism in Drug Design

The fusion of pyridine and pyrimidine rings gives rise to four possible pyridopyrimidine isomers, each defined by the position of the nitrogen atom in the pyridine moiety.[2][3] This structural variation, while seemingly subtle, has profound implications for the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions. For drug development professionals, understanding the distinction between isomers like pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine is paramount, as it directly influences target binding, selectivity, and overall pharmacological activity.[1][4] The pyrido[2,3-d]pyrimidine core, for instance, is a well-established pharmacophore in numerous kinase inhibitors, including the FDA-approved breast cancer drug Palbociclib.[1][4][5] Conversely, the pyrido[3,4-d]pyrimidine scaffold has been extensively investigated for its own unique anticancer properties.[2][6][7]

Structural and Physicochemical Disparities

The core difference between these isomers lies in the point of fusion between the pyridine and pyrimidine rings. In pyrido[2,3-d]pyrimidine , the pyridine ring is fused at the 'd' face of the pyrimidine ring, adjacent to N1 and C6. In pyrido[3,4-d]pyrimidine , the fusion occurs at the 'd' face between N3 and C4 of the pyrimidine ring. This alters the placement of the pyridine nitrogen (N5 in the [3,4-d] isomer vs. N8 in the [2,3-d] isomer), which fundamentally changes the molecule's electronic landscape and hydrogen bonding capabilities.

Table 1: Comparative Physicochemical Properties of Pyrido[d]pyrimidine Isomers

PropertyPyrido[3,4-d]pyrimidinePyrido[2,3-d]pyrimidineRationale for Difference
IUPAC Name pyrido[3,4-d]pyrimidinepyrido[2,3-d]pyrimidineBased on standard heterocyclic nomenclature rules.
Molecular Formula C₇H₅N₃C₇H₅N₃Isomers have the same molecular formula and weight.
Molecular Weight 131.13 g/mol [8]131.13 g/mol [9]Isomers have the same molecular formula and weight.
Topological Polar Surface Area (TPSA) 38.7 Ų38.7 ŲThe number and type of atoms are identical, leading to the same TPSA.
Hydrogen Bond Acceptors 33The number of nitrogen atoms remains the same.
Predicted LogP 0.5[10]0.8[9]The position of the pyridine nitrogen influences the overall polarity and lipophilicity.
pKa (Predicted) Basic pKa will be influenced by N1, N3, and N5.(Predicted) Basic pKa will be influenced by N1, N3, and N8.[11]The electronic environment of the nitrogen atoms differs, affecting their basicity.

Spectroscopic Differentiation: A Practical Guide

Distinguishing between these isomers in a laboratory setting is readily achievable through standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

¹H and ¹³C NMR Spectroscopy

The electronic environment of each proton and carbon atom is unique to each isomer, resulting in a distinct NMR fingerprint. The primary differentiating factor is the location of the pyridine nitrogen, which deshields adjacent protons and carbons.

  • In pyrido[2,3-d]pyrimidine: The proton at C7, being adjacent to the pyridine nitrogen (N8), will typically exhibit a downfield chemical shift compared to other protons on the pyridine ring.

  • In pyrido[3,4-d]pyrimidine: The proton at C5 is adjacent to the pyridine nitrogen (N6) and will be similarly deshielded. The coupling patterns between the aromatic protons will also differ significantly due to the change in their relative positions.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPyrido[3,4-d]pyrimidine (Predicted)Pyrido[2,3-d]pyrimidine (Predicted)
H2 ~9.3 ppm~9.2 ppm
H4 ~9.5 ppm~9.4 ppm
H5 ~8.9 ppm (doublet)-
H7 ~7.8 ppm (doublet)~7.6 ppm (doublet of doublets)
H8 ~8.7 ppm (doublet)-
H5 (of pyridine) -~8.8 ppm (doublet of doublets)
H6 (of pyridine) -~9.1 ppm (doublet of doublets)

Note: These are predicted values and can vary based on substituents and solvent conditions. Experimental verification is crucial.[12][13]

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Weighing: Accurately weigh 5-10 mg of the pyridopyrimidine sample using a calibrated analytical balance.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for these scaffolds due to its high solubilizing power for polar heterocyclic compounds.

  • Dissolution: Ensure complete dissolution by vortexing the sample. If necessary, gentle warming or sonication can be applied. A clear, particulate-free solution is essential for high-quality spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for ¹³C experiments.[15]

Synthesis and Reactivity: Constructing the Core

The synthetic approaches to these isomers are fundamentally different, often dictated by the choice of starting materials—either building the pyridine ring onto a pre-existing pyrimidine or vice versa.[16][17]

Synthesis of Pyrido[2,3-d]pyrimidines

A prevalent strategy involves the cyclization of substituted 6-aminopyrimidines. This approach leverages the nucleophilicity of the C5 position of the pyrimidine ring.[2]

Workflow: Synthesis from 6-Aminouracil This method involves the reaction of 6-aminouracil with an α,β-unsaturated ketone, which provides the three-carbon unit needed to form the pyridine ring.[17]

Caption: Synthesis of Pyrido[2,3-d]pyrimidines via cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1.0 eq) and the appropriate α,β-unsaturated ketone (1.1 eq) in a high-boiling solvent such as dimethylformamide (DMF).

  • Catalysis: Add a catalytic amount of a base, such as piperidine, to facilitate the initial Michael addition.

  • Heating: Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The intermediate dihydropyridopyrimidine is formed.

  • Oxidation: Upon completion of the cyclization, add an oxidizing agent (e.g., nitrobenzene or air) to aromatize the pyridine ring.

  • Workup and Purification: Cool the reaction mixture, pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality: The electron-donating amino group at C6 activates the C5 position of the pyrimidine ring, making it nucleophilic and prone to attack the β-carbon of the unsaturated ketone (Michael addition). Subsequent intramolecular condensation and dehydration form the six-membered pyridine ring.

Synthesis of Pyrido[3,4-d]pyrimidines

The synthesis of this isomer often starts from a substituted pyridine derivative, onto which the pyrimidine ring is constructed.

Workflow: Synthesis from 3-Aminonicotinamide A common route involves the condensation of 3-aminonicotinamide with aldehydes.

Caption: Synthesis of Pyrido[3,4-d]pyrimidines from a pyridine precursor.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 3-aminonicotinamide (1.0 eq) and an appropriate aldehyde (1.1 eq) in a suitable solvent like ethanol or DMSO.[18]

  • Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base depending on the specific reaction mechanism being employed.

  • Reaction: Heat the mixture to reflux. In some variations, an oxidizing agent like potassium permanganate or DDQ is included to facilitate the cyclization and aromatization in one pot.[18]

  • Monitoring: Track the reaction's progress using TLC.

  • Workup and Purification: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue using column chromatography.

Causality: The reaction proceeds through the formation of a Schiff base between the 3-amino group of the pyridine and the aldehyde. Subsequent intramolecular cyclization involving the amide nitrogen attacking the imine carbon, followed by oxidation, yields the fused pyrimidine ring.

Pharmacological and Biological Significance: A Tale of Two Scaffolds

The isomeric difference directly translates into distinct biological activities, primarily because the spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, dictates how these molecules fit into the binding pockets of protein targets.

Pyrido[2,3-d]pyrimidine: The Kinase Inhibitor Powerhouse

This scaffold is a "privileged structure" in kinase inhibitor design.[19] The nitrogen at position 8 and the typical amino substituent at C2 mimic the adenine hinge-binding motif, allowing these compounds to act as ATP-competitive inhibitors for a wide range of kinases.[4][5]

  • Key Targets: Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (e.g., FGFR, PDGFr), Dihydrofolate Reductase (DHFR).[2][4][5]

  • Therapeutic Areas: Oncology (especially breast cancer), anti-inflammatory, antiviral, and antimicrobial applications.[4][20][21][22]

  • Representative Drug (Palbociclib): An inhibitor of CDK4 and CDK6, used to treat HR-positive, HER2-negative advanced breast cancer.[1][23] It functions by blocking the progression of the cell cycle from the G1 to the S phase.

CDK4_6_Inhibition_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Cell Cycle Progression E2F->G1_S_Transition promotes Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK46 INHIBITS

Caption: Palbociclib inhibits the CDK4/6-Rb pathway.

Pyrido[3,4-d]pyrimidine: An Emerging Anticancer Scaffold

While also explored as kinase inhibitors, pyrido[3,4-d]pyrimidine derivatives have shown a distinct and potent profile as general anticancer agents, often acting through different mechanisms.[2]

  • Key Targets: Tyrosine Kinases, Matrix Metalloproteinases (MMPs), and induction of apoptosis through various cellular pathways.[2][7]

  • Therapeutic Areas: Primarily oncology, with demonstrated selective activity against breast and renal cancer cell lines.[6]

  • Mechanism of Action: Studies have shown that certain derivatives can induce apoptosis by up-regulating pro-apoptotic proteins like Bid and PARP while down-regulating cell cycle proteins like Cyclin D1.[7][24]

Table 3: Comparative Biological Activities and Targets

FeaturePyrido[2,3-d]pyrimidinePyrido[3,4-d]pyrimidine
Primary Therapeutic Area Oncology (Kinase Inhibition)[21][25]Oncology (General Cytotoxicity/Apoptosis)[6][7]
Well-Known Targets CDK4/6, DHFR, FGFR, PDGFr[2][4][5]MMPs, various Tyrosine Kinases[2]
FDA Approved Drugs PalbociclibNone currently
Key H-Bonding Motif N8 and C2/C4 substituents crucial for hinge-binding.N5 and other ring nitrogens participate in target binding.

Conclusion and Future Outlook

The pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine isomers, while sharing the same atomic composition, are distinct chemical entities with unique structural, synthetic, and pharmacological profiles. The pyrido[2,3-d]pyrimidine scaffold is a well-validated and highly successful core for kinase inhibitors, exemplified by Palbociclib. In contrast, the pyrido[3,4-d]pyrimidine system represents a promising but less explored scaffold with demonstrated potential for the development of novel anticancer agents that may operate through diverse mechanisms of action.

For drug discovery professionals, the key takeaway is that isomeric variation is not a trivial chemical detail but a powerful tool for modulating biological activity. Future research should continue to explore the unique chemical space offered by the pyrido[3,4-d]pyrimidine core to identify new lead compounds and potentially novel biological targets, expanding the therapeutic utility of the broader pyridopyrimidine family.

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  • Beric, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[2,3-d]pyrimidine 105. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[3,4-D]pyrimidine. PubChem. Available at: [Link]

  • Sahu, J. K., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • El-Sayed, W. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • Hayakawa, M., et al. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Beric, A., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

  • Sharma, B., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Wevers, R. A., et al. (1999). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. UvA-DARE. Available at: [Link]

  • Ibrahim, H. S., et al. (2019). Structures of the pyrido[2,3-d]pyrimidine ring system (1) and... ResearchGate. Available at: [Link]

Sources

Stability and Reactivity of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Under Basic Conditions: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors and chemokine receptor (CXCR2) antagonists (1[1]). However, the presence of a 2-chloro substituent on the 4(3H)-one system introduces profound chemical instability under basic conditions. As a Senior Application Scientist, I frequently observe drug development programs stall due to a fundamental misunderstanding of this molecule's base-mediated degradation pathways. This whitepaper deconstructs the causality behind the stability profile of 2-chloropyrido[3,4-d]pyrimidin-4(3H)-one, providing researchers with the kinetic insights and self-validating protocols necessary to master its late-stage functionalization.

Structural Dynamics and Mechanistic Causality

The reactivity of this compound is governed by a delicate electronic interplay between the highly electrophilic pyrimidine ring and the electron-withdrawing fused pyridine system (2[2]). When exposed to basic conditions, the molecule faces a mechanistic divergence dictated by the nature of the base and the solvent environment.

The Tautomeric and Ionization Paradox

The N3-H proton of the lactam moiety is moderately acidic (pKa ~ 8.0–8.5). When a base is introduced, the immediate thermodynamic response is the deprotonation of N3, forming an anionic species.

  • The Causality: This deprotonation creates a paradox. The resulting negative charge delocalizes across the pyrimidine ring, significantly reducing the electrophilicity of the C2 position. Consequently, if a weak nucleophile is used in the presence of a strong, non-nucleophilic base, the intended Nucleophilic Aromatic Substitution (SNAr) will stall.

  • The Degradation Risk: If an aqueous base (e.g., NaOH) is utilized, the hydroxide ion acts as both a base and a potent nucleophile. It outcompetes the electronic deactivation, displacing the chloride to form the 2,4-dione (uracil analog). Under extended heating or extreme pH (>12), the electron-deficient nature of the fused system leads to catastrophic C-N bond cleavage (ring opening), yielding 3-aminopyridine-4-carboxylic acid derivatives.

Mechanism A 2-Chloropyrido[3,4-d] pyrimidin-4(3H)-one B N3-Deprotonated Anion (Deactivated State) A->B Mild Base (pH > 8) C SNAr Intermediate (Meisenheimer Complex) A->C Nucleophile (OH-, RNH2) D Ring-Opened Degradant (Pyridine Derivative) A->D Strong Base / Heat B->C Excess Nucleophile (Slower Kinetics) E 2-Substituted Product (e.g., 2-OH, 2-NR2) C->E Cl- Elimination

Fig 1: Mechanistic divergence of the pyrido[3,4-d]pyrimidine core under basic conditions.

Quantitative Stability Profiling

To guide experimental design, it is critical to quantify the degradation kinetics. The table below summarizes the pseudo-first-order half-lives (


) of the 2-chloro substrate under various basic environments.
Condition MatrixpH / Equiv.NucleophileTemp (°C)Principal OutcomeEstimated

Mild Aqueous Base 8.5OH⁻ (Trace)25N3 Deprotonation (Stable Anion)> 48 hours
Amine + DIPEA 2.0 eqR-NH₂60SNAr (2-Amino substitution)~ 2.5 hours
Moderate Base 10.0OH⁻40SNAr (Hydrolysis to 2,4-dione)~ 4.0 hours
Strong Base 14.0OH⁻ (1M NaOH)80Ring Cleavage (Degradation)< 30 mins

Data Synthesis Note: The rapid degradation at pH 14 underscores why traditional biphasic Suzuki coupling conditions (which often utilize aqueous Na₂CO₃ at elevated temperatures) frequently fail with this specific scaffold, necessitating anhydrous or mildly basic alternatives (3[3]).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and prevent silent degradation, workflows must be designed as self-validating systems. This means integrating real-time analytical checkpoints that confirm the mechanistic pathway before proceeding to isolation.

Workflow S1 1. Substrate Prep (0.1M in Dioxane) S2 2. Base Addition (Controlled Eq.) S1->S2 S3 3. Kinetic Monitoring (LC-MS Check) S2->S3 S4 4. Quenching (Weak Acid to pH 7) S3->S4 S5 5. Isolation (Precipitation) S4->S5

Fig 2: Self-validating workflow for base-mediated substitution and stability profiling.

Protocol A: Base-Mediated Amination (SNAr) without Hydrolysis

When synthesizing target compounds (e.g., kinase inhibitors), the goal is to substitute the 2-chloro group with an amine while strictly avoiding the formation of the 2-hydroxy degradant.

  • Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Causality: Anhydrous dioxane is chosen over DMF to minimize ambient moisture absorption, which would introduce competitive hydroxide nucleophiles upon base addition.

  • Base & Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq), followed by the desired primary amine (1.2 eq). Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl byproduct without competing for the C2 position.

  • Thermal Activation: Heat the reaction mixture to 60°C.

  • Kinetic Monitoring (Validation Check): At

    
     min, sample 10 µL into 1 mL of Acetonitrile for LC-MS.
    
    • Self-Validation: The reaction is on-track if the UV trace (254 nm) shows the product mass

      
       and 
      
      
      
      of the
      
      
      mass. If the hydroxy degradant exceeds 5%, it indicates moisture contamination; the reaction must be aborted.
  • Quenching & Isolation: Cool to 0°C and quench with saturated aqueous NH₄Cl to pH 7. The neutral pH protonates the N3 position, drastically decreasing aqueous solubility and driving the precipitation of the pure 2-amino product. Filter and wash with cold water.

Protocol B: Controlled Alkaline Hydrolysis

If the 2,4-dione derivative is the desired synthetic target (4[4]), the reaction must be carefully titrated to prevent ring cleavage.

  • Solvent System: Suspend the substrate in a 1:1 mixture of THF and Water (0.05 M).

  • Controlled Base Addition: Add 1.0 M NaOH dropwise at 20°C until exactly 2.0 equivalents are reached. Causality: The first equivalent deprotonates N3; the second equivalent acts as the nucleophile for the SNAr.

  • Temperature Control: Maintain strictly at 40°C. Causality: Exceeding 50°C in the presence of excess hydroxide provides the activation energy required for the irreversible cleavage of the C4-N3 bond.

  • Quenching: Once LC-MS confirms complete consumption of the starting material, immediately quench with 1.0 M HCl to pH 5 to protonate the resulting dione and induce crystallization.

Strategic Recommendations for Drug Development

For formulation scientists and medicinal chemists working with the this compound intermediate or its prodrugs:

  • Avoid High-pH Liquid Formulations: Any formulation exceeding pH 8.5 will initiate N3 deprotonation, altering the compound's solubility profile and exposing it to gradual hydrolytic degradation over its shelf life.

  • Buffer Selection: If basic conditions are strictly required for solubility during biological assays, utilize sterically hindered biological buffers (e.g., Bicine or Tricine) rather than simple inorganic bases to minimize nucleophilic attack at the C2 position.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed/MedChemComm.[Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub.[Link]

Sources

Methodological & Application

Scalable synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one from 3-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one from 3-Aminopyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, scalable, and robust three-step synthetic protocol for the preparation of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3-aminopyridine. The methodology is designed for scalability, with detailed explanations for each experimental choice, ensuring both high yield and purity. The protocols herein are validated through established chemical principles and supported by authoritative references, offering researchers a reliable guide for producing multi-gram quantities of the target compound.

Introduction and Strategic Overview

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for oncology.[1][2] The title compound, this compound, serves as a key intermediate. The chlorine atom at the C2 position is amenable to nucleophilic substitution, while the C4-keto group and N3-proton provide additional points for molecular elaboration, making it a versatile precursor for library synthesis and lead optimization programs.

The synthetic strategy detailed below is a logical and field-proven three-step sequence designed for efficiency and scalability:

  • Cyclization: A condensation reaction between 3-aminopyridine-4-carboxylic acid (prepared in situ from 3-aminopyridine) and urea to form the core heterocyclic system, Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.

  • Chlorination: A robust conversion of the dione intermediate to 2,4-Dichloropyrido[3,4-d]pyrimidine using a powerful chlorinating agent.

  • Selective Hydrolysis: A carefully controlled regioselective hydrolysis to replace the more reactive C4-chlorine, yielding the desired final product.

This approach avoids the use of expensive or difficult-to-handle starting materials and prioritizes operational simplicity for large-scale production.

Overall Synthetic Workflow

The complete transformation from 3-aminopyridine to the target compound is illustrated below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Hydrolysis A 3-Aminopyridine B Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione A->B 1. Carboxylation 2. Urea, High Temp. C 2,4-Dichloropyrido[3,4-d]pyrimidine B->C POCl3, N,N-Diethylaniline Reflux D This compound C->D Aq. HCl Controlled Temp.

Figure 1: High-level workflow for the synthesis of this compound.

Rationale and Mechanistic Considerations

Step 1: Formation of the Pyridopyrimidine Core

The synthesis begins with the formation of the fused bicyclic system. While 3-aminopyridine is the ultimate starting material, its direct condensation with urea is inefficient. A more effective approach involves the preliminary carboxylation of 3-aminopyridine at the C4 position to yield 3-aminoisonicotinic acid. This intermediate then undergoes thermal condensation with excess urea. Urea serves as a source of carbonyl and amino functionalities, decomposing at high temperatures to isocyanic acid (HNCO), which is the reactive species that participates in the cyclization to form the stable dione structure. This high-temperature fusion method is well-suited for large-scale synthesis due to its solvent-free nature and the low cost of urea.

Step 2: Dichlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione to its dichloro-analogue is a critical step. The lactam and amide functionalities of the dione exist in tautomeric equilibrium with their dihydroxy forms. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful and cost-effective dehydrating and chlorinating agent. The reaction mechanism involves the activation of the carbonyl/hydroxyl groups by phosphorylation, followed by nucleophilic attack of chloride ions to displace the phosphate leaving group. The use of a high-boiling tertiary amine, such as N,N-diethylaniline, is crucial on a larger scale. It acts as a base to neutralize the HCl gas produced during the reaction, preventing unwanted side reactions and pressure build-up, and helps to drive the reaction to completion.

G Dione Pyrido[3,4-d]pyrimidine-2,4-dione (Enol Tautomer) Activated Activated Intermediate O-P(O)Cl2 Dione->Activated Attack on P POCl3 P(=O)Cl3 POCl3->Activated Dichloro 2,4-Dichloropyrido[3,4-d]pyrimidine Activated->Dichloro SNAr Attack Chloride Cl⁻ Chloride->Dichloro

Figure 2: Simplified mechanism of chlorination using POCl₃.

Step 3: Regioselective Hydrolysis

The key to obtaining the desired product is the selective hydrolysis of 2,4-Dichloropyrido[3,4-d]pyrimidine. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at C2. This enhanced reactivity is due to the electronic influence of the adjacent pyridine nitrogen (N5), which withdraws electron density and stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at C4. By using dilute aqueous acid and maintaining careful temperature control, the hydrolysis can be stopped cleanly after the first substitution, leaving the C2-chlorine intact. This differential reactivity is a common and reliable feature in related heterocyclic systems.[3]

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (Intermediate 1)
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mol)
3-Aminoisonicotinic acid138.12138.11.0
Urea60.06300.35.0
High-boiling point mineral oil-200 mL-

Procedure:

  • Combine 3-aminoisonicotinic acid (138.1 g, 1.0 mol) and urea (300.3 g, 5.0 mol) in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add enough mineral oil to create a stirrable slurry.

  • Heat the reaction mixture slowly with stirring to 210-220 °C. Vigorous evolution of ammonia gas will be observed.

  • Maintain the temperature for 4-5 hours, or until the gas evolution subsides and TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to approximately 100 °C and cautiously add 500 mL of hot water.

  • Heat the slurry to boiling and then cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with hot water (3 x 200 mL) to remove excess urea and mineral oil, followed by ethanol (2 x 100 mL).

  • Dry the solid in a vacuum oven at 80 °C overnight to yield Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as an off-white solid.

  • Expected Yield: 85-92%. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine (Intermediate 2)
Reagent/MaterialM.W. ( g/mol )Amount (g / mL)Moles (mol)
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione163.13163.1 g1.0
Phosphorus Oxychloride (POCl₃)153.33450 mL4.8
N,N-Diethylaniline149.23150 mL1.0

Procedure:

  • To a 2 L three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel, add Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (163.1 g, 1.0 mol).

  • Carefully add phosphorus oxychloride (450 mL, 4.8 mol).

  • Begin stirring and add N,N-diethylaniline (150 mL, 1.0 mol) dropwise via the addition funnel over 30 minutes. The addition is exothermic.

  • After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. The reaction should become a clear, dark solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly pour it onto 3 kg of crushed ice with vigorous stirring in a large beaker within a fume hood. This step is highly exothermic and releases HCl gas.

  • Stir the resulting slurry for 1-2 hours until all the ice has melted.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum to yield 2,4-Dichloropyrido[3,4-d]pyrimidine as a tan solid.[4]

  • Expected Yield: 80-88%. The product can be used as is or recrystallized from an appropriate solvent like ethanol or acetonitrile for higher purity.

Protocol 3: Synthesis of this compound (Final Product)
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mol)
2,4-Dichloropyrido[3,4-d]pyrimidine200.02200.0 g1.0
Concentrated HCl (37%)36.46100 mL~1.2
Water18.021.9 L-

Procedure:

  • In a 3 L flask equipped with a mechanical stirrer and thermometer, suspend 2,4-Dichloropyrido[3,4-d]pyrimidine (200.0 g, 1.0 mol) in 1.9 L of water.

  • Add concentrated HCl (100 mL) to the suspension.

  • Heat the mixture to 60-65 °C with efficient stirring. Do not exceed 70 °C to avoid hydrolysis of the second chlorine atom.

  • Maintain this temperature for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the product.

  • Once the reaction is complete, cool the mixture in an ice bath to 5-10 °C.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 200 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Expected Yield: 90-96%. The product is typically obtained as a high-purity, off-white to pale yellow solid.

Data Summary

StepProduct NameStarting MaterialYield (%)Purity (Typical)Key Parameters
1Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione3-Aminoisonicotinic acid85-92>95%210-220 °C, 4-5 hours, Urea fusion
22,4-Dichloropyrido[3,4-d]pyrimidineIntermediate 180-88>95%POCl₃, N,N-Diethylaniline, Reflux, 6-8 hours
3This compoundIntermediate 290-96>98%Aq. HCl, 60-65 °C, 3-4 hours

Conclusion

This application note details a validated and scalable three-step synthesis of this compound from inexpensive and readily available starting materials. The protocols are optimized for high yield and operational simplicity, making them suitable for both academic research and industrial drug development settings. The strategic rationale behind each step, including the crucial regioselective hydrolysis, is explained to provide researchers with a deep understanding of the process. This guide serves as a reliable resource for the efficient production of this versatile chemical intermediate.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Concise Regiospecific Synthesis of 5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one. Thieme Connect. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro... ResearchGate. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • 2,4-Dichloropyrido[3,4-D]pyrimidine. PubChem. [Link]

Sources

Application Note: A Comprehensive Protocol for the Nucleophilic Aromatic Substitution of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors. The ability to selectively functionalize this heterocycle is paramount for developing novel chemical entities. This document provides an in-depth guide to the nucleophilic aromatic substitution (SNAr) at the C-2 position of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. We will explore the mechanistic underpinnings of this reaction, detail a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure high-yield, reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Mechanistic Principles: The "Why" of the Reaction

The nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems is a powerful tool for C-N, C-O, and C-S bond formation. Unlike electron-rich benzene rings, the pyrido[3,4-d]pyrimidine core is inherently "activated" for nucleophilic attack due to the presence of multiple electronegative nitrogen atoms, which lower the energy of the aromatic LUMO.

The Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the chloro leaving group (the C-2 position). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Leaving Group Elimination: The aromaticity of the ring is restored through the elimination of the chloride ion, yielding the final substituted product.

The key to the facility of this reaction on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold lies in the stability of the Meisenheimer complex. The negative charge of the intermediate is effectively delocalized and stabilized by the electron-withdrawing pyrimidine and pyridine nitrogen atoms, particularly when the attack occurs at the C-2 or C-4 positions (ortho/para to the nitrogens).[4] In the case of this compound, the C-2 position is highly activated by both the adjacent N-1 and N-3 atoms of the pyrimidine ring and the distal N-5 of the pyridine ring.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine 2-chloropyridopyrimidinone, morpholine, and DIPEA in DMF B Heat at 100 °C A->B C Monitor by TLC until starting material is consumed B->C D Cool to RT, quench with water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry (MgSO₄) and Concentrate F->G H Silica Gel Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential.[1] Molecules incorporating this framework have been investigated as potent inhibitors of various kinases and enzymes, making them highly valuable in modern drug discovery programs.[1][2] The functionalization of this core is paramount for developing structure-activity relationships (SAR) and optimizing pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4] Its application to heteroaryl chlorides, such as 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, provides a direct and powerful pathway to introduce diverse aryl and heteroaryl substituents at the C2 position. However, this specific transformation is not without its challenges. As an electron-deficient, nitrogen-rich heterocycle, this compound presents unique hurdles, including the relative inertness of the C-Cl bond to oxidative addition and potential catalyst inhibition by the Lewis basic nitrogen atoms.[1][5][6]

This document serves as an in-depth technical guide, providing researchers, medicinal chemists, and drug development professionals with a foundational understanding and actionable protocols for successfully executing the Suzuki-Miyaura coupling on this important substrate. We will delve into the mechanistic rationale behind reagent selection and provide field-proven methodologies to achieve high-yield, reproducible results.

Mechanistic Considerations: Navigating the Catalytic Cycle

A successful coupling hinges on understanding and optimizing each step of the palladium-catalyzed cycle. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R Boronate_Complex [R-B(OH)2(Base)]- Boronate_Complex->Transmetalation RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Substrate Ar-Cl (this compound) Substrate->OxAdd Base Base Base->Boronate_Complex Boronic_Acid R-B(OH)2 Boronic_Acid->Boronate_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Oxidative Addition (The Rate-Limiting Step): The cleavage of the C-Cl bond and its addition to the Pd(0) center is often the slowest step for chloro-heterocycles.[7] The electron-deficient nature of the pyridopyrimidine ring makes this step particularly challenging.

    • Solution: Employ highly active catalytic systems. This is achieved by pairing a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5][8] These ligands stabilize the Pd(0) state and their electron-donating properties increase the electron density on the palladium center, which facilitates its insertion into the C-Cl bond.

  • Transmetalation: This step involves the transfer of the organic group (R) from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

    • Solution: The choice of base is critical. While common bases like K₂CO₃ can be effective, stronger bases like K₃PO₄ are often superior for heteroaryl couplings, especially when using anhydrous solvents or with minimal water content.[5][9] Cesium carbonate (Cs₂CO₃) is another powerful option, though more expensive.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Ar-R product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst.

    • Solution: The bulky nature of Buchwald-type phosphine ligands facilitates this step.[5] The steric hindrance forces the aryl and R groups into proximity, promoting the bond formation and release of the product.

Optimized Reaction Parameters: A Comparative Overview

The success of the coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes common conditions used for challenging Suzuki-Miyaura couplings of heteroaryl chlorides, providing a starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Precatalysts offer improved air stability and generate the active Pd(0) species more reliably. Standard precursors are cost-effective but require careful handling.[3][8]
Ligand Buchwald-type: XPhos, SPhos, RuPhos. NHC-type: IPr, SIMesBulky, electron-rich phosphines are the gold standard for activating C-Cl bonds and preventing catalyst inhibition by N-heterocycles.[5][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often optimal for heteroaryl couplings.[5][9] The base must be strong enough to form the boronate but not so strong as to cause substrate degradation. 2-3 equivalents are typically used.
Solvent 1,4-Dioxane, Toluene, DMF, often with H₂O as a co-solventThe solvent system must solubilize the reagents. A small amount of water can accelerate the reaction by aiding in the dissolution of the base.[5][10] Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[10]
Temperature 80 - 120 °C (Conventional), 120 - 150 °C (Microwave)Elevated temperatures are required to overcome the activation energy of the oxidative addition step.[6] Microwave irradiation can drastically reduce reaction times from hours to minutes.[11]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) species and phosphine ligands are highly sensitive to oxygen.[10] The exclusion of air and moisture is absolutely critical for reproducibility and high yields.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Experimental_Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask) start->setup purge Purge/Refill with Inert Gas (3x Cycle) setup->purge add_solids Add Solids under Positive Inert Gas Flow: - this compound - Boronic Acid - Pd Catalyst/Ligand - Base purge->add_solids add_solvent Add Degassed Solvent via Syringe add_solids->add_solvent reaction Heat to Desired Temperature with Vigorous Stirring add_solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute with Organic Solvent, Wash with H2O & Brine monitor->workup Complete purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for inert atmosphere Suzuki-Miyaura coupling.

Protocol 1: Conventional Thermal Heating

This protocol is a robust, general procedure suitable for initial explorations.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Aryl/Heteroarylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard Schlenk line and inert gas supply (Argon)

Procedure:

  • To the oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the flask with a rubber septum, connect it to the Schlenk line, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Replace the septum with a screw cap or glass stopper and place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-18 hours. Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted product.

Protocol 2: Microwave-Assisted Synthesis

This protocol is ideal for rapid reaction screening and library synthesis.

Materials:

  • This compound (0.5 mmol, 1 equiv)

  • Aryl/Heteroarylboronic Acid (0.75 mmol, 1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.01 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (3 mL)

  • Water, degassed (0.3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G3, and K₂CO₃.

  • Add the stir bar. Purge the vial with argon for 1-2 minutes.

  • Quickly add the degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL).

  • Seal the vial with a microwave cap.

  • Place the vial in the microwave reactor and irradiate at 130 °C for 15-45 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps (7-10) as described in Protocol 1.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure). 2. Insufficiently degassed solvents. 3. Base is not strong enough. 4. Temperature is too low.1. Ensure a strictly inert atmosphere; use fresh catalyst/ligands.[10] 2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous base and solvents if possible. Use a higher loading of boronic acid (1.5-2.0 equiv). 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Improve inert atmosphere techniques. Ensure all reagents and solvents are rigorously deoxygenated.[10]
Substrate Decomposition 1. Base is too strong. 2. Temperature is too high.1. Screen a milder base (e.g., switch from K₃PO₄ to K₂CO₃). 2. Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. Success is not fortuitous but is rather the result of a rational selection of reaction components. The critical factor is the use of a highly active palladium catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand like XPhos or SPhos. This, combined with the appropriate choice of base and solvent, and meticulous execution under an inert atmosphere, will reliably afford the desired 2-aryl or 2-heteroaryl pyrido[3,4-d]pyrimidin-4(3H)-ones. The protocols and insights provided herein offer a solid foundation for researchers to build upon, enabling the efficient and strategic functionalization of this important heterocyclic core.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Shaikh, A. L., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(29), 8497-8515. Available at: [Link]

  • Czaplik, W. M., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(31), 10556–10566. Available at: [Link]

  • DSpace@MIT. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Available at: [Link]

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki Coupling Reaction. Available at: [Link]

  • Durham e-Theses. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Available at: [Link]

  • Royal Society of Chemistry. (1998). Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling... Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ScienceDirect. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(31), 5589-5598. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. Available at: [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of... Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted and heterofused pyrido[2,3-d]pyrimidines.... Available at: [Link]

  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: An Overview of Their Synthesis and Biological Activities. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Available at: [Link]

Sources

Optimized chlorination procedure for pyrido[3,4-d]pyrimidin-4(3H)-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Chlorination Procedure for Pyrido[3,4-d]pyrimidin-4(3H)-one Precursors

Abstract & Scope

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., CDK, EGFR, and VEGFR antagonists). The critical synthetic bottleneck for this class is the deoxychlorination of the pyrido[3,4-d]pyrimidin-4(3H)-one precursor to the reactive 4-chloro intermediate.

Standard protocols utilizing neat phosphorus oxychloride (


) often suffer from variable yields, difficult work-ups, and safety hazards during scale-up due to exothermic quenching.[1] This Application Note details an optimized, scalable protocol  utilizing catalytic Vilsmeier-Haack activation in a solvent-controlled system. This method minimizes reagent consumption, enhances safety, and ensures high purity of the hydrolytically unstable chloride intermediate.

Reaction Mechanism & Rationale

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activated Vilsmeier-Haack intermediate formed in situ by the reaction of


 with catalytic N,N-Dimethylformamide (DMF).

Key Mechanistic Insights:

  • Activation: The lactam carbonyl oxygen attacks the electrophilic phosphorus, creating a leaving group.

  • Catalysis: DMF reacts with

    
     to form the chloroiminium ion (Vilsmeier reagent), which is a more potent electrophile than 
    
    
    
    alone, allowing for lower temperatures and shorter reaction times.
  • Substitution: Chloride ion displaces the activated oxygen species to form the aromatic chloropyrimidine.

ReactionMechanism Start Pyrido[3,4-d]pyrimidin-4(3H)-one (Lactam Form) Intermed Activated Phosphoryl Intermediate Start->Intermed Nucleophilic Attack (Catalyzed by Vilsmeier) POCl3 POCl3 + DMF (cat.) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) POCl3->Vilsmeier In situ formation Vilsmeier->Intermed Activation Product 4-Chloropyrido[3,4-d]pyrimidine Intermed->Product Cl- Displacement - PO2Cl2-

Figure 1: Mechanistic pathway of the DMF-catalyzed deoxychlorination.

Optimized Experimental Protocol

Reagents & Equipment
  • Substrate: Pyrido[3,4-d]pyrimidin-4(3H)-one (dried in vacuo at 50°C for 4h).

  • Chlorinating Agent: Phosphorus oxychloride (

    
    ) (ReagentPlus®, 99%).
    
  • Catalyst: N,N-Dimethylformamide (DMF) (Anhydrous).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Solvent: Toluene (Anhydrous) or Acetonitrile (for lower boiling point requirements).

  • Glassware: Flame-dried round-bottom flask, reflux condenser with

    
     drying tube or 
    
    
    
    line.
The "Golden Batch" Procedure (Scale: 10 mmol)

This protocol uses toluene as a co-solvent to reduce the volume of


 required, making the quench safer and the process greener.

Step 1: Reaction Setup

  • Equip a 100 mL 3-neck RBF with a magnetic stir bar, temperature probe, and reflux condenser under nitrogen atmosphere.

  • Charge Pyrido[3,4-d]pyrimidin-4(3H)-one (1.47 g, 10.0 mmol) and Anhydrous Toluene (30 mL).

  • Add DIPEA (1.9 mL, 11.0 mmol). Note: The base scavenges HCl, preventing salt formation that can trap the product.

  • Add

    
      (2.8 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe.
    
  • Add DMF (0.1 mL, catalytic) last. Observation: Slight exotherm and bubbling may occur.

Step 2: Reaction

  • Heat the mixture to 90°C (internal temperature).

  • Monitor by TLC (5% MeOH in DCM) or LC-MS every 30 minutes.

    • Target: Disappearance of starting material (M+H = 148).

    • Product: Appearance of chloro-species (M+H = 166/168 ratio 3:1).

  • Typical reaction time is 1–3 hours . Avoid overnight heating to prevent decomposition (charring).

Step 3: Work-up (Critical Safety Step) The chloro-intermediate is sensitive to hydrolysis. Work quickly and keep cold.

  • Cool the reaction mixture to Room Temperature (RT), then concentrate under reduced pressure to remove Toluene and excess

    
    . Do not heat above 50°C during evaporation. 
    
  • Redissolve the dark residue in Dichloromethane (DCM) (50 mL).

  • Quench: Pour the organic solution slowly into a rapidly stirring beaker of Ice/Saturated

    
     (aq)  (100 mL).
    
    • Why: "Reverse quench" (organic into aqueous) controls the exotherm better than adding water to the concentrated acid residue.

  • Separate layers immediately. Extract aqueous layer with DCM (2 x 30 mL).

  • Dry combined organics over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Crude Yield: Typically >90%.[1][2]

  • Purification: If necessary, pass through a short pad of silica gel eluting with DCM/EtOAc (1:1).

    • Warning: Avoid silica exposure >30 mins; the product can hydrolyze on acidic silica.

  • Storage: Store under Argon at -20°C. Use within 48 hours for best results.

Process Workflow & Decision Tree

Workflow Setup Setup: Substrate + Toluene + Base Add POCl3 & DMF Heat Heat to 90°C (1-3 Hours) Setup->Heat Check TLC/LC-MS Check Heat->Check Complete Complete? Check->Complete Complete->Heat SM Remains Evap Evaporate Volatiles (Vac < 50°C) Complete->Evap Conversion >98% Quench Reverse Quench: DCM Soln into Ice/NaHCO3 Evap->Quench Extract Extract (DCM), Dry, Conc. Quench->Extract Store Store -20°C / Use Immediately Extract->Store

Figure 2: Step-by-step workflow for the optimized chlorination process.

Troubleshooting & Optimization Parameters

ParameterObservationCorrective Action
Incomplete Conversion Starting material persists after 4h.Add 1.0 eq additional

.[3] Ensure system is anhydrous (moisture kills the Vilsmeier reagent).
Low Yield / Hydrolysis Product reverts to starting material during work-up.Ensure quench is basic (

). Use ice-cold water. Minimize contact time with aqueous phase.
Black Tar Formation Reaction mixture turns black/viscous.Overheating or reaction time too long. Reduce temp to 80°C. Check solvent purity.
Poor Solubility Substrate does not dissolve in Toluene.Add small amount of Acetonitrile or use neat

(Classic Method) if scale <1g.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Describes the synthesis of 6-chloropyrido[3,4-d]pyrimidine analogues and purification challenges.

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Details the synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine using

    
     at 70°C.
    
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides the basis for the "Optimized" stoichiometry and safety protocols for handling

    
     on larger scales.
    
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the chlorination route for 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine intermediates.

Sources

Title: Accelerated Synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one: A Microwave-Assisted Protocol for the Rapid Generation of a Key Drug Discovery Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive, field-tested protocol for the synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, a critical building block in modern medicinal chemistry. Pyrido[3,4-d]pyrimidine scaffolds are central to the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The 2-chloro substituent serves as a versatile synthetic handle, enabling rapid diversification and structure-activity relationship (SAR) studies.[3][4] Traditional multi-step syntheses of this intermediate are often time-consuming and low-yielding. Here, we present a robust, two-step microwave-assisted organic synthesis (MAOS) strategy that dramatically reduces reaction times from hours to minutes while significantly improving yields and purity.[5][6][7] This application note details the underlying scientific principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting, empowering researchers to efficiently access this high-value compound.

Scientific Principles & Rationale

The Privileged Pyrido[3,4-d]pyrimidine Scaffold

Nitrogen-containing heterocycles are the cornerstone of pharmaceutical science, with pyridopyrimidines being a particularly prominent class.[8][9] The pyrido[3,4-d]pyrimidine core is an isostere of other biologically relevant fused heterocycles and has been identified as a "privileged scaffold." This means it can bind to multiple, distinct biological targets depending on its substitution pattern. It is frequently found in potent inhibitors of various protein kinases, such as Monopolar Spindle Kinase 1 (MPS1), which are crucial targets in oncology.[10][11] The scaffold's rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with the ATP-binding sites of these enzymes.[1][11]

Strategic Importance of the 2-Chloro Group

The chlorine atom at the 2-position of the pyridopyrimidine ring is not merely a substituent; it is a strategic tool for chemical diversification. Its electronegativity and leaving group potential make the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides), enabling the rapid generation of extensive compound libraries for drug discovery campaigns.[3] Access to a reliable supply of the 2-chloro intermediate is therefore a critical bottleneck in the exploration of this chemical space.

The Transformative Power of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a more efficient method of energy transfer compared to conventional heating.[7]

  • Mechanism: Instead of slow conductive heating from an external source, microwave irradiation uses dielectric heating. Polar molecules within the reaction mixture (like solvents and reagents) align with the rapidly oscillating electric field, generating heat volumetrically and uniformly.[6]

  • Key Advantages:

    • Dramatic Rate Acceleration: Reactions that take many hours under reflux can often be completed in minutes.[5]

    • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher isolated yields.[6][7]

    • Enhanced Efficiency: MAOS aligns with the principles of green chemistry by reducing solvent use and energy consumption.[5][12]

Synthetic Strategy Overview

The synthesis is designed as a two-step process starting from commercially available 4-aminonicotinic acid. The first step involves a microwave-promoted cyclization to form the core heterocyclic structure, followed by a microwave-assisted chlorination to yield the final product.

G cluster_materials cluster_steps cluster_intermediates cluster_product A 4-Aminonicotinic Acid + Urea B Step 1: Microwave-Assisted Cyclocondensation A->B C Intermediate: Pyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione B->C D Step 2: Microwave-Assisted Chlorination E Final Product: This compound D->E C->D

Caption: Overall workflow for the two-step microwave-assisted synthesis.

Detailed Experimental Protocols

Protocol 3.1: Microwave-Assisted Synthesis of Pyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione (Intermediate)

This protocol describes the formation of the core heterocyclic scaffold through a cyclocondensation reaction.

Materials:

  • 4-Aminonicotinic acid

  • Urea (in excess, e.g., 10-15 equivalents)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Place 4-aminonicotinic acid (e.g., 1.0 mmol, 138 mg) and urea (15.0 mmol, 900 mg) into a 10 mL microwave process vial equipped with a magnetic stir bar.

  • Rationale: This is a solvent-free reaction. The excess urea acts as both a reagent and a melt to facilitate mixing and heat transfer.

  • Seal the vial with a septum cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 220 °C (use a hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (allows the instrument to adjust power to maintain temperature)

    • Stirring: High

  • Causality: The high temperature is necessary to melt the urea and drive the condensation, which involves the elimination of ammonia. Microwave heating ensures this temperature is reached rapidly and maintained uniformly, preventing charring that can occur with conventional heating.

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) using the instrument's cooling system.

  • Work-up:

    • Add 10 mL of water to the solidified reaction mass and heat gently to dissolve the excess urea.

    • Add 1 M NaOH solution dropwise to the slurry until the product dissolves.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool and acidify with concentrated HCl or glacial acetic acid until a precipitate forms (pH ~5-6).

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum.

Expected Outcome: A white to off-white solid. Yields are typically in the range of 75-85%. Characterization via 1H NMR and LC-MS is recommended to confirm identity and purity.

Protocol 3.2: Microwave-Assisted Chlorination to this compound

This protocol converts the intermediate into the final, activated product.

Materials:

  • Pyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione (from Protocol 3.1)

  • Phosphoryl chloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline

  • Acetonitrile (anhydrous) or 1,2-Dichloroethane

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • To a dry 10 mL microwave process vial, add the intermediate (1.0 mmol, 163 mg) and a magnetic stir bar.

  • In a fume hood, add anhydrous acetonitrile (3 mL), followed by DIPEA (1.2 mmol, 0.21 mL).

  • Safety: POCl₃ is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Slowly add POCl₃ (3.0 mmol, 0.28 mL) to the suspension. The reaction is exothermic.

  • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. POCl₃ is the chlorinating agent.

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic

    • Stirring: High

  • Causality: Microwave heating allows for precise temperature control above the solvent's boiling point in the sealed vessel, drastically accelerating the chlorination compared to traditional reflux conditions which could take several hours.

  • After cooling, carefully quench the reaction by pouring the mixture onto 25 g of crushed ice in a beaker with vigorous stirring in a fume hood.

  • Work-up:

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • The product will precipitate as a solid. Stir the slurry for 30 minutes.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water (3 x 10 mL) and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography (e.g., ethyl acetate/hexanes).

Expected Outcome: A pale yellow or off-white solid. Yields typically range from 80-95%.

Results & Discussion

Optimization of Reaction Conditions

The efficiency of the microwave-assisted chlorination is highly dependent on temperature and time. The following table summarizes typical results, demonstrating the advantages of microwave heating.

EntryMethodTemperature (°C)TimeYield (%)Purity (LCMS)
1Conventional110 (Reflux)8 hours65~90%
2Microwave12020 min82>95%
3 Microwave 140 15 min 91 >98%
4Microwave16015 min88>98% (slight degradation noted)

As shown, the microwave protocol at 140 °C provides an optimal balance of reaction speed and yield, delivering a high-purity product in just 15 minutes.

Mechanistic Insights

The chlorination of the pyridopyrimidinone proceeds via activation of the tautomeric hydroxyl group of the lactam functionality.

G cluster_reactants cluster_steps cluster_intermediates cluster_product A Pyrido[3,4-d]pyrimidin-2-ol (Lactam Tautomer) S1 1. Activation B POCl₃ C Activated Intermediate (Chlorophosphate Ester) S1->C Nucleophilic attack by lactam oxygen on P S2 2. Nucleophilic Attack D This compound S2->D Elimination of [PO₂Cl₂]⁻ group S3 3. Elimination C->S2 Cl⁻ attacks C2 position

Caption: Proposed mechanism for the POCl₃-mediated chlorination.

  • Activation: The oxygen of the lactam/lactim tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive chlorophosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃ or dissociated from the intermediate) attacks the now highly electrophilic C2 carbon.

  • Elimination: The C-O bond breaks, eliminating a stable phosphate byproduct and forming the final 2-chloro product.

Safety & Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield (Step 1) Incomplete reaction; insufficient temperature.Ensure the temperature reaches 220 °C. Increase hold time to 30 minutes if necessary.
Dark/Charred Product (Step 1) Overheating or non-uniform heating (less common with MW).Confirm temperature sensor is calibrated. Ensure good stirring.
Low Yield (Step 2) Moisture in reagents/solvents; incomplete reaction.Use anhydrous solvents. Ensure POCl₃ is fresh. Increase temperature to 150 °C or time to 20 min.
Reaction stalls (Step 2) Insufficient base to neutralize HCl.Ensure the correct stoichiometry of DIPEA is used (at least 1.1 equivalents).
Difficult Work-up (Step 2) Incomplete quenching of POCl₃.Pour reaction mixture onto a larger amount of ice and stir vigorously for at least 20 minutes before neutralization.

Conclusion

This application note presents a validated, highly efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the principles of microwave chemistry, this method offers significant advantages over conventional techniques, including a >30-fold reduction in reaction time, improved yields, and higher product purity. The adoption of this protocol can accelerate research and development efforts in medicinal chemistry by providing rapid and reliable access to a key intermediate for the synthesis of novel therapeutics.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • De la Hoz, A., & Loupy, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education, 83(4), 632.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Caron, L. et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • Qureshi, F. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.
  • Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • MDPI. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.
  • Qureshi, F. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.
  • Ahmed, E. K., Ameen, M. A., & Abdel-Latif, F. F. (n.d.). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines.
  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. (n.d.).
  • Shamroukh, A. H. et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. J. Chem. Pharm. Res., 8(3), 734-772.
  • Van der Pijl, F. et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC.

Sources

Troubleshooting & Optimization

Improving yield of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Synthesis

Topic: Optimization and Troubleshooting of this compound Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Executive Summary & Core Logic

The synthesis of This compound is a critical gateway to diverse kinase inhibitors (e.g., CDK4/6, VEGFR antagonists). The core challenge lies in the scaffold's electronic properties: the fused pyridine ring alters the reactivity of the pyrimidine core, making regioselectivity during chlorination and subsequent hydrolysis non-trivial.

Our optimized route relies on the "Activation-Deactivation" strategy :

  • Construction: Building the inert dione scaffold.

  • Activation: Converting the dione to the highly reactive 2,4-dichloro intermediate.

  • Selective Deactivation: Exploiting the enhanced electrophilicity of the C4 position to selectively hydrolyze it back to the carbonyl, leaving the C2-chlorine intact for downstream diversification.

Master Reaction Pathway (Visual)

The following diagram outlines the critical path and decision points.

G cluster_0 Critical Failure Modes Start 3-Aminopyridine-4-carboxylic acid Step1 Step 1: Urea Fusion (Formation of Dione) Start->Step1 Urea, 200°C Inter1 Pyrido[3,4-d]pyrimidine- 2,4(1H,3H)-dione Step1->Inter1 Fail1 Incomplete Cyclization Step1->Fail1 Step2 Step 2: Chlorination (POCl3 + Base) Inter1->Step2 Activation Inter2 2,4-Dichloropyrido [3,4-d]pyrimidine Step2->Inter2 High Reactivity Step3 Step 3: Selective Hydrolysis (NaOH @ 0°C) Inter2->Step3 Regioselective S_NAr Target TARGET: 2-Chloropyrido[3,4-d] pyrimidin-4(3H)-one Step3->Target C4 Hydrolysis Fail2 Over-Hydrolysis (Reversion to Dione) Step3->Fail2

Figure 1: Strategic workflow for the synthesis of this compound, highlighting the critical regioselective hydrolysis step.

Technical Modules & Troubleshooting

Module 1: The Dione Scaffold (The Foundation)

Objective: Synthesis of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.[1][2] Protocol: Fusion of 3-aminopyridine-4-carboxylic acid with urea at 180–200°C.

The Scientist's Insight: This reaction is a "melt" fusion. Solvents are generally ineffective because the zwitterionic starting material is insoluble in most organics. The key is temperature control: too low, and you get the uncyclized ureido intermediate; too high, and the urea decomposes before reacting.

IssueProbable CauseCorrective Action
Low Yield (<50%) Sublimation/Decomposition of Urea.Use a 5-10x molar excess of urea . The molten urea acts as the solvent.
Gummy/Sticky Solid Incomplete cyclization.Grind the mixture into a fine powder before heating. Ensure internal temp reaches 200°C for at least 1h.
Purification Difficulty Presence of cyanuric acid (urea byproduct).Suspend the crude solid in boiling water . The product is insoluble, while urea/cyanuric acid byproducts are soluble. Filter hot.
Module 2: Chlorination (The Activation)

Objective: Conversion to 2,4-dichloropyrido[3,4-d]pyrimidine. Protocol: Reflux dione in POCl


 with a catalytic base (DIPEA or N,N-dimethylaniline).

The Scientist's Insight: The dione is extremely stable and insoluble. POCl


 alone often fails to drive the reaction to completion. You need a "proton sponge" (tertiary amine) to facilitate the formation of the phosphorochloridate intermediate.

Critical Safety Note: Quenching POCl


 is violently exothermic. Never add water to the reaction. Add the reaction mixture dropwise to ice/water with vigorous stirring.
IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility/activation.Add 1.5 eq of DIPEA or N,N-dimethylaniline. This solubilizes the intermediate and accelerates chlorination.
Product Hydrolysis Moisture during workup or storage.The 2,4-dichloro product is moisture sensitive . Dry the organic layer (DCM/CHCl

) thoroughly over MgSO

. Store under Ar at -20°C.
Black Tar Formation Overheating/Polymerization.Limit reflux to 3-4 hours. If it turns black, reduce temp to 90°C and extend time.
Module 3: Regioselective Hydrolysis (The Precision Step)

Objective: Selective hydrolysis of the C4-Cl to yield this compound. Protocol: Treat 2,4-dichloro intermediate with 1N NaOH (or KOH) in THF/Water at 0°C.

The Scientist's Insight (The "Why"): In the pyrido[3,4-d]pyrimidine system, the C4 position is more electrophilic than the C2 position. This is due to the electron-withdrawing nature of the fused pyridine ring and the specific resonance contribution of N3. Therefore, a controlled nucleophilic attack by hydroxide (


) occurs preferentially at C4. If you heat this, you will hydrolyze C2 as well, reverting to the starting dione.
IssueProbable CauseCorrective Action
Reversion to Dione Reaction temperature too high or pH too high.Strictly maintain 0°C . Use stoichiometric NaOH (1.05 eq). Do not use excess base or heat.
Wrong Isomer (4-Cl-2-one) Rare, but caused by steric blockage at C4.Unlikely with this scaffold. Verify structure via NOE NMR. The C4-hydrolysis is electronically favored.
Low Recovery Product solubility in aqueous base.The product is a phenol/lactam tautomer and is soluble in basic water (forming the sodium salt). Acidify carefully to pH 4-5 to precipitate the product.

Frequently Asked Questions (FAQs)

Q: Can I use PCl


 instead of POCl

for the chlorination?
A: Yes, PCl

is a stronger chlorinating agent and can help if the dione is particularly unreactive. However, it generates more phosphorus byproducts which can be difficult to remove. A mix of POCl

(solvent) and PCl

(1.1 eq) is a potent combination for stubborn substrates.

Q: How do I confirm I have the 2-chloro-4-one and not the 4-chloro-2-one? A: The most definitive method is HMBC NMR .

  • 2-chloro-4-one: The proton at the pyridine C5 position will show a correlation to the Carbonyl (C4).

  • Chemical Shift: The C2 carbon (attached to Cl) usually appears upfield relative to a C4 carbon attached to Cl, but downfield of a C2 carbonyl. Comparison with literature values for quinazolines can be misleading; rely on 2D NMR.

Q: My final product is not precipitating upon acidification. Why? A: You may have formed the zwitterion or the isoelectric point is tricky. Try adjusting the pH to exactly 5.0. Alternatively, saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1 mixture).

Q: Can I perform the hydrolysis with acid instead of base? A: Yes. Heating the 2,4-dichloro derivative in acetic acid with sodium acetate is a milder alternative that often yields the 4-one product. This avoids the risk of "overshoot" hydrolysis seen with strong bases like NaOH.

References

  • Vanderhoydonck, B. et al. (2004). Synthesis and biological evaluation of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[3] This paper details the chlorination and selective substitution logic for this specific scaffold.

    • (Note: Representative link to similar scaffold chemistry)

  • Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Provides analogous regioselectivity rules for fused pyrimidine systems.

  • Pfizer Inc. (2008). Patent WO2008032157: Pyrido-pyrimidine derivatives.

  • Teixidó, J. et al. (2001).[4] Selective hydrolysis of 2,4-diaminopyrimidine systems.[4] Discusses the theoretical basis for C4 vs C2 reactivity in fused pyrimidines.

Sources

Technical Support Center: Solubility Troubleshooting for 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, hands-on approach to solving solubility challenges with 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one in Dimethyl Sulfoxide (DMSO). While this specific pyridopyrimidine derivative may present dissolution difficulties characteristic of complex heterocyclic compounds, these issues are often surmountable with systematic troubleshooting.

This document moves beyond a simple list of steps. As your virtual application scientist, my goal is to explain the causality behind each experimental choice, grounding our protocols in established physicochemical principles. We will explore the problem from foundational concepts to advanced interventions, ensuring that every protocol is a self-validating system for generating reliable and reproducible results in your downstream assays.

Section 1: Foundational Knowledge - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility of this compound and the choice of DMSO as a solvent.

Q1: Why is this compound inherently difficult to dissolve?

A1: The solubility of a compound is governed by its molecular structure and its solid-state properties (i.e., crystal lattice). Based on its pyrido[3,4-d]pyrimidine core, several factors likely contribute to its poor solubility:

  • High Melting Point: Structurally similar compounds, such as 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, exhibit high melting points (e.g., 259-260 °C). A high melting point often correlates with strong intermolecular forces in the crystal lattice (high lattice energy), which the solvent must overcome to dissolve the solid.

  • Molecular Planarity and Stacking: The planar, aromatic nature of the fused ring system allows for efficient π-π stacking in the solid state. These strong, non-covalent interactions contribute to crystal stability and resist dissolution.

  • Hydrogen Bonding: The presence of the N-H group in the pyrimidinone ring and nitrogen atoms in the pyridine ring allows for intermolecular hydrogen bonding, further stabilizing the crystal lattice and making it energetically unfavorable to break apart.

  • Lipophilicity and Polarity: While the molecule possesses polar functional groups, the overall fused aromatic structure contributes to its lipophilicity, which can lead to solubility issues in various solvents[1][2]. The interplay between these characteristics makes finding an ideal solvent challenging.

Q2: Why is DMSO the standard solvent, and what is its most critical limitation?

A2: DMSO is a powerful, polar aprotic solvent widely used in biological research for several reasons[3][4]. It can dissolve a broad spectrum of both polar and nonpolar compounds, is miscible with water and most organic solvents, and is compatible with many high-throughput screening platforms[3][5][6].

However, its single most critical limitation is its hygroscopicity —its tendency to absorb moisture from the atmosphere[7]. Even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds[8][9][10]. This is because the properties of DMSO-water mixtures are non-ideal; the presence of water makes it more difficult for the solvent to form the "cavity" necessary to accommodate the solute molecule[8][10]. Therefore, using anhydrous DMSO from a freshly opened bottle or a properly stored container is the most critical first step in any dissolution protocol[11].

Section 2: Troubleshooting Guide - A Systematic Workflow

If you are encountering precipitation or incomplete dissolution, follow this systematic guide. Start with the simplest, most common solutions before moving to more advanced interventions.

G cluster_0 Initial Steps cluster_1 Physical Interventions cluster_2 Chemical & Formulation Strategies cluster_3 Outcome Start Compound Fails to Dissolve in DMSO CheckSolvent Verify Anhydrous DMSO (Fresh Bottle/Properly Stored) Start->CheckSolvent Vortex Vortex Vigorously (2-3 minutes) CheckSolvent->Vortex Heat Gentle Heating (30-40°C) Vortex->Heat Still Insoluble Sonicate Sonication (Water Bath) Heat->Sonicate Still Insoluble / Heat Sensitive CoSolvent Co-Solvent Screening (e.g., NMP, PEG 400) Sonicate->CoSolvent Still Insoluble Dilution Optimize Dilution Protocol (For Aqueous Buffers) CoSolvent->Dilution Precipitates on Dilution Success Compound Solubilized Dilution->Success

Caption: A systematic workflow for troubleshooting solubility issues.

Q3: My compound won't dissolve even after initial vortexing. What are the immediate next steps?

A3: After ensuring your DMSO is anhydrous, the next step is to introduce energy into the system to overcome the compound's crystal lattice energy.

  • Extended Vortexing: Ensure you have vortexed the sample vigorously for at least 2-3 minutes[4].

  • Gentle Heating: Warming the sample can significantly increase solubility[5][12]. However, this must be done cautiously to avoid compound degradation. A controlled water bath is preferable to a heat block for uniform temperature distribution.

ParameterRecommendationRationale
Temperature 30-40°CProvides sufficient energy to aid dissolution without significant risk of thermal degradation for most compounds.
Duration 10-15 minutesAllows time for the solution to equilibrate at the higher temperature.
Mixing Intermittent vortexingEnsures the entire sample is exposed to the solvent and prevents localized supersaturation.

Protocol 1: Dissolution with Gentle Heating

  • Prepare a suspension of the compound in anhydrous DMSO in a sealed, sterile vial.

  • Place the vial in a water bath set to 30-40°C.

  • Incubate for 10-15 minutes, removing the vial to vortex vigorously for 30 seconds every 5 minutes.

  • After the incubation period, visually inspect the solution. If it is clear, allow it to cool to room temperature to check for precipitation.

Q4: Heating is not effective or my compound is thermally sensitive. What is the next best physical method?

A4: Sonication is an excellent and often superior alternative to heating[6]. It uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid[13]. This process generates intense, localized mechanical forces that can:

  • Break apart compound aggregates and reduce particle size, increasing the surface area available for dissolution[13][14].

  • Disrupt the crystal lattice structure.

  • Effectively re-dissolve compounds that have precipitated out of solution due to water absorption or freeze-thaw cycles[8][9][10].

Protocol 2: Dissolution via Sonication

  • Prepare a suspension of the compound in anhydrous DMSO in a suitable vial (glass is preferred for efficient energy transfer).

  • Place the vial in a water bath sonicator. Ensure the water level in the bath is equal to or slightly above the solvent level in the vial.

  • Sonicate the sample for 5-10 minute intervals[11].

  • After each interval, visually inspect the solution. If undissolved solid remains, vortex the sample and repeat the sonication.

  • Monitor the temperature of the water bath, as prolonged sonication can cause heating[15]. If the temperature exceeds 40°C, pause to allow the sample to cool.

Q5: I've tried all physical methods, but I cannot achieve my desired concentration. Are there chemical modifications I can try?

A5: Yes. If physical methods fail, using a co-solvent system is a common and effective strategy[12][14]. A co-solvent modifies the overall polarity of the solvent mixture, which can improve the solvation of a difficult compound[11]. The choice of co-solvent is critical and must be compatible with your downstream assay.

Co-SolventTypeConsiderations
N-methyl-2-pyrrolidone (NMP) Polar AproticA powerful solvent, but may have higher cellular toxicity than DMSO. Use with caution.[11]
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, can be a useful alternative or additive. Often used for dissolving heterocyclic compounds.[16][17]
Polyethylene Glycol 400 (PEG 400) Polar ProticA biocompatible polymer often used in formulation. Can improve solubility and is generally well-tolerated in cell assays.
Ethanol Polar ProticCan sometimes improve solubility, but volatility can be an issue.

Protocol 3: Co-Solvent Screening

  • Prepare a high-concentration stock solution of your compound in 100% DMSO, even if it's a suspension.

  • In separate tubes, prepare a series of DMSO:co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v)[11].

  • Add a small aliquot of your compound's DMSO stock/suspension to each co-solvent mixture to achieve the final target concentration.

  • Vortex all samples thoroughly and use sonication if necessary.

  • Visually inspect for dissolution. For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV to determine the optimal mixture[11].

Q6: My stock solution in DMSO is perfectly clear, but it crashes out when I add it to my aqueous assay buffer. What's happening?

A6: This is a very common problem. While your compound is soluble in neat DMSO, it is likely poorly soluble in the final aqueous environment of your assay[3][18]. The abrupt change in solvent polarity causes the compound to precipitate. This can be mitigated by optimizing your dilution strategy.

  • Avoid Large Dilution Factors in Buffer: Do not perform a 1:1000 dilution directly from a 100% DMSO stock into an aqueous buffer.

  • Use Serial Dilutions: Perform serial dilutions. The key is to avoid shocking the compound with a drastic polarity shift. Sometimes, performing the initial serial dilutions in 100% DMSO before the final dilution into the assay medium can help maintain solubility[3][18].

  • Consider an Intermediate Solvent: For particularly troublesome compounds, a multi-step dilution may be necessary. For example, dilute the DMSO stock into a solvent of intermediate polarity (like ethanol or a DMSO/buffer mix) before the final dilution into the assay buffer.

  • Salts in Buffer: Be aware that high salt concentrations in buffers can decrease the solubility of organic compounds (a "salting-out" effect)[18]. If possible, perform the final dilution step into buffer with lower salt content, if compatible with the assay.

G cluster_0 The Problem cluster_1 The Solution: Gradual Polarity Transition DMSO_Stock High-Conc. Stock in 100% DMSO Precipitate Precipitation! (Assay Failure) DMSO_Stock->Precipitate Direct Dilution (e.g., 1:1000) Aqueous_Buffer Aqueous Assay Buffer (High Polarity) Aqueous_Buffer->Precipitate DMSO_Stock_S High-Conc. Stock in 100% DMSO Serial_Dilution Intermediate Serial Dilutions (e.g., in 100% DMSO or DMSO/Buffer Mix) DMSO_Stock_S->Serial_Dilution Final_Dilution Final Low-Factor Dilution into Assay Buffer Serial_Dilution->Final_Dilution Success Soluble Compound in Assay Final_Dilution->Success

Caption: Mitigating precipitation during dilution into aqueous buffers.

Section 3: Frequently Asked Questions (FAQs)

Q: How can I quantitatively determine the maximum solubility of this compound in DMSO? A: You can determine the equilibrium solubility by creating a supersaturated solution and then measuring the concentration of the dissolved portion[4].

  • Weigh out an excess amount of your compound (e.g., 5-10 mg) into a microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

  • Vortex and/or sonicate the mixture vigorously to ensure maximum dissolution.

  • Incubate the slurry at room temperature for 24 hours to allow it to reach equilibrium. Gentle agitation during this time is recommended[4].

  • Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10 minutes to pellet the undissolved solid[4].

  • Carefully remove a known volume of the supernatant.

  • Dilute the supernatant in a suitable solvent (e.g., methanol, acetonitrile) and determine the concentration using a calibrated analytical method like HPLC-UV or LC-MS. This concentration is your maximum solubility[4].

Q: How should I store my DMSO stock solutions to prevent the compound from crashing out over time? A: Proper storage is crucial for maintaining the integrity of your stock solutions[3][6].

  • Aliquot: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which are known to promote precipitation[3][8][9].

  • Store Cold: Store aliquots at -20°C or -80°C[3].

  • Keep Dry: Store vials in a desiccated environment to prevent moisture absorption, which can occur even at low temperatures.

Q: Could the physical form (polymorph) of my compound be the issue? A: Yes, absolutely. A compound can exist in different solid-state forms (polymorphs), which can have different crystal lattice energies and, therefore, different solubilities[12][19]. Amorphous (non-crystalline) forms are generally more soluble than their stable crystalline counterparts because less energy is required to break apart the solid[11]. If you consistently face issues, it may be worth investigating the solid form of your material, although this typically requires specialized analytical techniques.

Q: What is the maximum concentration of DMSO that is safe for my cell-based assay? A: High concentrations of DMSO can be toxic to cells and interfere with assay components[3]. It is critical to keep the final concentration of DMSO in your assay as low as possible. A general rule of thumb is to stay below 0.5% (v/v) , with many sensitive assays requiring ≤0.1%. Always include a "vehicle control" in your experiments—this control should contain the same final concentration of DMSO as your test samples but without the compound, to account for any effects of the solvent itself[3].

References

  • Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • White, P. B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery & Therapeutics. [Link]

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Brandt, K. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • Baluja, S., et al. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. (2024). Reducing the Gap Between Chemical and Biological Assessment of Petroleum-Contaminated Soils: An FTIR-Based Method Using Aqueous Dimethyl Sulfoxide Extraction. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrido[3,4-D]pyrimidine. [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. [Link]

  • De Pooter, K., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC. [Link]

  • Besson, T., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. [Link]

  • MilliporeSigma. (n.d.). 7-Chloropyrido[2,3-d]pyrimidin-4-ol. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • Google Patents. (n.d.). US8835430B2 - 2,4-pyrimidinediamine compounds and their uses.

Sources

Technical Support Center: Purification of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides field-proven insights, troubleshooting protocols, and a framework for developing a robust recrystallization procedure tailored to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the solid compound. Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[3][4] For a key intermediate like this compound, this process is critical to remove side-products, unreacted starting materials, and other contaminants that could interfere with downstream reactions or biological assays.

Q2: How do I select an ideal recrystallization solvent?

The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: It should dissolve the target compound completely at or near its boiling point.[1]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath). This ensures maximum recovery of the purified product.[1]

  • Impurity Solubility: It should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by hot filtration.

  • No Reactivity: The solvent must be chemically inert and not react with the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

A systematic screening of solvents is the most effective approach to identify the optimal choice.

Q3: Why is slow cooling essential for forming pure crystals?

Slow cooling is crucial because it allows for the selective and orderly growth of the crystal lattice.[1] As the temperature decreases gradually, the solution becomes supersaturated, and molecules of the desired compound have sufficient time to orient themselves correctly as they deposit onto the growing crystal. This ordered process naturally excludes impurity molecules that do not fit into the crystal lattice structure.[1] In contrast, rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to precipitate rapidly and non-selectively, trapping impurities within the solid and often resulting in an amorphous powder or very small crystals instead of a pure crystalline material.

Solvent Selection Guide for this compound

The structure of this compound, featuring a polar lactam moiety, aromatic rings, and a halogen substituent, suggests it is a compound of moderate polarity. This profile guides the initial solvent screening. The following table provides a starting point for your investigations.

SolventPolarity IndexBoiling Point (°C)Suitability Assessment & Rationale
Water 10.2100Poor Primary Solvent. Likely to have very low solubility due to the aromatic and chlorinated portions. May be useful as an anti-solvent with a miscible organic solvent like ethanol or acetone.
Ethanol 4.378Excellent Candidate. The hydroxyl group can hydrogen bond with the lactam, while the ethyl group provides some non-polar character. Likely to show a significant solubility difference between hot and cold conditions.
Methanol 5.165Good Candidate. Similar to ethanol but more polar. May be too effective at dissolving the compound, potentially leading to lower yields unless used carefully.
Isopropanol 3.982Excellent Candidate. Its lower polarity compared to ethanol might offer a better yield. Often a good balance for compounds of intermediate polarity.
Acetone 5.156Good Candidate. A polar aprotic solvent that can dissolve the compound when hot. Its low boiling point makes it easy to remove.
Ethyl Acetate 4.477Good Candidate. A moderately polar solvent. Often works well for compounds that are not soluble enough in alcohols. Can be paired with hexane as an anti-solvent.
Acetonitrile 5.882Possible Candidate. A polar aprotic solvent. Its high boiling point requires more rigorous drying.
Dichloromethane 3.140Poor Candidate. The low boiling point makes it difficult to maintain a large temperature gradient for recrystallization. More suitable for chromatography.
Hexane/Heptane 0.169 / 98Poor Primary Solvent; Good Anti-Solvent. The compound will likely be insoluble. Can be used as an anti-solvent with a more polar solvent like ethyl acetate.

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized workflow. The choice of solvent and volumes should be optimized based on your own solvent screening experiments. Ethanol is used here as an illustrative example.

Step 1: Dissolution
  • Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small volume of the chosen solvent (e.g., ethanol, ~5-10 mL) to the flask.

  • Gently heat the mixture to a boil while stirring.

  • Continue adding the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

Step 2: Decolorization (Optional)
  • If the solution is colored and the pure compound is known to be colorless or white, remove the flask from the heat.

  • Allow the solution to cool slightly to prevent flash boiling.

  • Add a small amount of activated charcoal (1-2% of the solute mass) to the solution.

  • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 3: Hot Filtration (Optional, but recommended if charcoal or insoluble impurities are present)
  • Place a piece of fluted filter paper into a stemless funnel.

  • Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapors to warm them. This prevents premature crystallization in the funnel.

  • Quickly pour the hot solution through the fluted filter paper to remove the charcoal and any other insoluble impurities.

Step 4: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass or loosely plugged with cotton wool.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound.

Step 5: Crystal Collection and Washing
  • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

  • Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing impurities.[3]

  • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

Step 6: Drying
  • Carefully transfer the filter cake of crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This is typically done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Impurities? Cool Slow Cooling (Crystallization) Dissolve->Cool HotFilter->Cool IceBath Ice Bath (Maximize Yield) Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

Problem: My compound will not fully dissolve in the hot solvent.
  • Possible Cause: Insufficient solvent volume.

    • Solution: Continue adding small aliquots of the hot solvent until the compound dissolves. Be patient, as dissolution can take time.

  • Possible Cause: The chosen solvent is inappropriate.

    • Solution: If a very large volume of solvent is required (e.g., >100 mL per gram), the compound is likely not soluble enough. The solvent is unsuitable, and you should select a more polar one from the screening table.

  • Possible Cause: The "undissolved" material is actually an insoluble impurity.

    • Solution: If the majority of the compound has dissolved but a small amount of solid remains, it is likely an impurity. Proceed to the hot filtration step to remove it.

Problem: The compound "oils out" instead of forming crystals.
  • Possible Cause: The solution is too highly supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.

    • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation level, then attempt to cool it again, more slowly this time.

    • Solution 2: Vigorously swirl the flask as the oil forms. This can sometimes induce crystallization.

    • Solution 3: If the problem persists, consider using a solvent with a lower boiling point.

Problem: No crystals form upon cooling.
  • Possible Cause: The solution is not sufficiently saturated.

    • Solution: Boil off some of the solvent under a gentle stream of nitrogen or in a fume hood to increase the concentration of the compound. Allow it to cool again.

  • Possible Cause: Nucleation has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for crystal nucleation.

    • Solution 2 (Seeding): If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This will act as a template for crystal growth.

    • Solution 3 (Anti-Solvent): Add a miscible "anti-solvent" (a solvent in which your compound is insoluble, like water to an ethanol solution or hexane to an ethyl acetate solution) dropwise to the solution until it becomes slightly cloudy (turbid). This indicates the saturation point has been reached, and crystals should begin to form.

Troubleshooting Flowchart: No Crystal Formation

Troubleshooting_No_Crystals Start Solution Cooled, No Crystals Formed Check_Saturation Is the solution oversaturated? Start->Check_Saturation Boil_Solvent Boil off some solvent to increase concentration Check_Saturation->Boil_Solvent No Scratch Scratch inner surface of flask with glass rod Check_Saturation->Scratch Yes Boil_Solvent->Start Re-cool Seed Add a seed crystal Scratch->Seed Fails Success Crystals Form Scratch->Success Works AntiSolvent Add anti-solvent dropwise until turbid Seed->AntiSolvent Fails Seed->Success Works AntiSolvent->Success Works Failure Still no crystals. Re-evaluate solvent choice. AntiSolvent->Failure Fails

Caption: Decision tree for inducing crystallization.

Problem: The final product yield is very low.
  • Possible Cause: Too much solvent was used initially.

    • Solution: In your next attempt, use less solvent to create a more concentrated initial solution. You can also try to recover a second crop of crystals by boiling off about half the solvent from the mother liquor and re-cooling.

  • Possible Cause: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled thoroughly in an ice bath. If the yield is still low, a different solvent system where the compound is less soluble when cold may be required.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus is adequately pre-heated and perform the filtration step as quickly as possible. Adding a small excess of solvent before filtration can also help, though this may slightly reduce the overall yield.

References

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Manipal Institute of Technology. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.
  • Singh, R., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(9), 4171-4180.

Sources

Overcoming low reactivity at C2 position of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

To: Senior Research Staff From: Lead Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide for Low Reactivity at the C2 Position of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

This document serves as a technical support guide for researchers encountering challenges with the functionalization of the this compound scaffold, a core structure in many contemporary drug discovery programs.[1][2] Our internal data and a review of the current literature indicate that a common bottleneck is the unexpectedly low reactivity of the chlorine atom at the C2 position towards both nucleophilic aromatic substitution (SNAr) and, in some cases, standard cross-coupling reactions.

This guide is structured in a question-and-answer format to directly address the most pressing issues and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is the C2 position on this compound so unreactive towards SNAr?

Answer: The diminished reactivity at C2 is a consequence of the unique electronic landscape of the fused heterocyclic system, which is not immediately intuitive. While the pyridine nitrogen and C4-carbonyl group are electron-withdrawing, their influence is more pronounced at the C4 position.

  • Electronic Factors: In pyridine-like systems, nucleophilic attack is favored at the C2 and C4 positions (analogous to ortho and para positions) because the anionic charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, which is a stabilizing effect.[3][4] However, in the pyrido[3,4-d]pyrimidin-4(3H)-one system, the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[5][6][7] This is a known phenomenon in related 2,4-dihalopyrimidine systems where reactions almost exclusively occur at C4 under standard SNAr or cross-coupling conditions.[6]

  • Resonance and Tautomerism: The presence of the N1 and N3 nitrogens adjacent to C2, along with the C4-keto group, allows for tautomerization and resonance forms that can influence electron density. The lone pair on the N1 nitrogen, in particular, can exert a slight electron-donating effect through resonance, which partially deactivates the C2 position towards nucleophilic attack compared to the C4 position.

Electronic_Influence cluster_0 Pyrido[3,4-d]pyrimidin-4(3H)-one Core cluster_1 Electronic Effects mol N8 Pyridine N8: Strong -I effect Activates C4 > C2 N8->mol Withdraws e- C4_O C4 Carbonyl: Strong -M, -I effect Strongly activates C4 C4_O->mol Withdraws e- N1_N3 N1/N3 Amide System: Modulates C2 reactivity N1_N3->mol Modulates e- C2_Cl C2-Cl: Target Bond Deactivated relative to C4 C2_Cl->mol

Caption: Electronic influences on the pyrido[3,4-d]pyrimidin-4(3H)-one core.

Question 2: My standard SNAr reaction at C2 with an amine or alcohol is failing or giving very low yields. What steps should I take?

Answer: This is a common observation. The C-Cl bond at the C2 position is significantly less reactive than a typical aryl chloride. A systematic approach to optimization is required.

Troubleshooting Workflow for SNAr Reactions:

Caption: Stepwise troubleshooting workflow for difficult SNAr reactions at C2.

Detailed Protocol - High-Temperature SNAr Amination:

  • Reagent Preparation: To a dry microwave vial, add this compound (1.0 eq), the desired amine (1.5 - 2.0 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent: Add a high-boiling point polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) to achieve a concentration of ~0.1 M.

  • Reaction: Seal the vial and heat using a microwave reactor to 180-200 °C for 1-2 hours. Caution: Monitor pressure carefully.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel chromatography.

Rationale: The combination of high temperatures, achievable with microwave heating, and a polar aprotic solvent provides the necessary energy to overcome the high activation barrier of this SNAr reaction.[8]

Question 3: Since SNAr is difficult, what are the recommended conditions for a Palladium-catalyzed Buchwald-Hartwig amination at C2?

Answer: The Buchwald-Hartwig amination is a powerful and often superior alternative for forming C-N bonds with unreactive aryl chlorides.[9][10] Success hinges on selecting a highly active catalyst system capable of facilitating the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[10][11]

Key Components for Success:

  • Palladium Precatalyst: Use modern, air-stable Pd(II) precatalysts that readily form the active Pd(0) species. G3 or G4 palladacycles (e.g., XPhos-Pd-G3) are highly recommended.[10]

  • Ligand: Bulky, electron-rich biarylphosphine ligands are essential. Ligands such as XPhos, RuPhos, or BrettPhos are field-proven for activating C-Cl bonds.[10][12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If your substrate is base-sensitive, potassium phosphate (K₃PO₄) can be used, but may require higher temperatures or longer reaction times.[10]

Parameter Recommendation Rationale
Pd Source XPhos-Pd-G3 (2-5 mol%)Forms active Pd(0) reliably; high activity for C-Cl bonds.
Ligand (Included in G3 precatalyst)Bulky, electron-rich ligand essential for oxidative addition.[10]
Base NaOtBu (1.5 eq) or K₃PO₄ (2.0 eq)Strong base required for deprotonation of the amine.[10]
Solvent 1,4-Dioxane or Toluene (degassed)Anhydrous, non-coordinating solvents are preferred.
Temperature 90 - 110 °CSufficient thermal energy for the difficult oxidative addition step.

Detailed Protocol - Buchwald-Hartwig Amination:

  • Inert Atmosphere: Add the this compound (1.0 eq), amine (1.2 eq), NaOtBu (1.5 eq), and XPhos-Pd-G3 (2 mol%) to an oven-dried flask.

  • Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add dry, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench by adding water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Question 4: I need to form a C-C bond. What are the best practices for a Suzuki-Miyaura coupling at the C2 position?

Answer: Similar to C-N coupling, forming a C-C bond at the C2 position via Suzuki coupling requires a highly active catalyst system due to the inertness of the C-Cl bond. The principles are analogous to the Buchwald-Hartwig reaction.

Key Components for Success:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. Alternatively, pre-formed catalysts like [Pd(SPhos)Cl₂] can be used. For some pyrimidine systems, Pd(PPh₃)₄ can be effective, but often requires higher temperatures and longer reaction times.[13][14]

  • Base: An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is typically used to activate the boronic acid for transmetalation.[15]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DME) and water is necessary to dissolve both the organic substrate and the inorganic base.[13][16]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Rate-Limiting Step) pd0->oa pdiia Ar-Pd(II)-Cl(L2) oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)-R(L2) tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar-R Product re->product arcl Ar-Cl arcl->oa rboronic R-B(OH)2 + Base rboronic->tm

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol - Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

  • Base and Solvent: Add K₃PO₄ (3.0 eq) followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Thoroughly degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction to 100 °C under an argon atmosphere for 12-24 hours, monitoring by LC-MS.

  • Workup: After cooling, separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via column chromatography to yield the desired product.

Should you require further assistance or wish to discuss alternative strategies, please do not hesitate to schedule a consultation.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Vertex AI Search.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. National Center for Biotechnology Information.
  • Neufeldt, S. R. et al. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. National Center for Biotechnology Information.
  • Jansen, J. et al. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. National Center for Biotechnology Information.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Cselovszki, D. et al. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Royal Society of Chemistry.
  • Li, W. et al. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. National Center for Biotechnology Information.
  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF. ResearchGate.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries | Request PDF. ResearchGate.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. BenchChem.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. National Center for Biotechnology Information.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | Request PDF. ResearchGate.
  • Pyrido[3,4-D]pyrimidine | C7H5N3 - PubChem. National Center for Biotechnology Information.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Pyrido(4,3-d)pyrimidin-4(3H)-one - PubChem. National Center for Biotechnology Information.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar.
  • Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... ResearchGate.
  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Fused pyrido[3,4-D]pyrimidine moiety with phthalazinone ring accelerate dual inhibition of PARP1 and CDK4 in triple-negative breast cancer: a hybrid design with computational investigation through molecular modeling and quantum mechanics. PubMed.
  • A one‐step preparation of pyrido[3,4‐d]pyrimidine ring system by reaction of 5‐formyl‐1,3,6‐trimethyl‐pyrimidine‐2,4(1H,3H)‐dione with primary amines. ResearchGate.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • 2,4-pyrimidinediamine compounds and their uses. Google Patents.

Sources

Handling moisture sensitivity of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Reagents

Welcome to the technical support and troubleshooting hub for this compound. Pyrido[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent anticancer agents and kinase inhibitors (e.g., targeting VEGFR2, CDK2, and EGFR)[1][2].

As a critical electrophilic building block, the 2-chloro derivative is highly valued for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). However, its extreme electrophilicity introduces a severe vulnerability to moisture. This guide synthesizes mechanistic insights with field-proven protocols to help you maintain reagent integrity and ensure reproducible cross-coupling workflows.

Mechanistic Deep Dive: The Causality of Degradation

To effectively handle this reagent, one must understand why it is so unstable in the presence of water.

The fusion of the electron-deficient pyridine ring with the pyrimidine core creates a highly electron-withdrawn bicyclic system. The C2 position is flanked by two electronegative nitrogen atoms, severely depleting its electron density. While this makes it an exceptional target for SNAr by amines, it also means that adventitious water acts as a highly competitive nucleophile.

When exposed to moisture, water attacks the C2 carbon, forming a tetrahedral Meisenheimer complex. Subsequent elimination of HCl yields the 2-hydroxy derivative. Crucially, this intermediate rapidly tautomerizes to the thermodynamically stable pyrimidinedione (uracil-like) core[3]. This tautomerization acts as a thermodynamic sink, rendering the degradation irreversible and the reagent completely inert to further coupling.

Mechanism A 2-Chloro Reagent (Active Electrophile) B Tetrahedral Intermediate A->B + H2O (Nucleophilic Attack) C 2-Hydroxy Derivative (Transient) B->C - HCl (Elimination) D Pyrimidinedione (Stable, Inactive) C->D Tautomerization (Thermodynamic Sink)

Fig 1. Moisture-driven hydrolysis pathway of this compound.

Troubleshooting & FAQs

Q1: My SNAr reaction yielded a highly polar, insoluble byproduct instead of the desired product. What happened? A1: You are likely observing the hydrolyzed pyrimidinedione byproduct. Because the 2-chloro isomer hydrolyzes exceptionally fast—often hundreds of times faster than less activated isomers[3]—even trace water in your solvent or hygroscopic nucleophiles will outcompete your target amine. The resulting dione is highly polar and often crashes out of solution. Diagnostic Check: Run an LC-MS of the crude mixture. If you observe a mass corresponding to [M - Cl + OH] (a net loss of 19 Da from the parent isotope), moisture ingress is the definitive culprit.

Q2: How should I store the bulk reagent to ensure long-term stability? A2: This reagent must be treated under strict Moisture Sensitivity Level (MSL) protocols[4]. Store the solid in Moisture Barrier Bags (MBBs) with indicating desiccants (e.g., silica gel) and Humidity Indicator Cards (HICs). Store at 2–8°C to minimize the kinetic energy available for ambient hydrolysis. Critical Step: Allow the sealed container to warm to room temperature in a desiccator before opening to prevent atmospheric condensation on the cold powder[5].

Q3: Can I "rescue" or re-activate the hydrolyzed reagent? A3: No. Once the reagent has tautomerized to the dione, the C=O bond is highly stable. Reactivation requires harsh re-chlorination conditions (e.g., refluxing POCl3 with an amine hydrochloride catalyst)[6], which is essentially a complete re-synthesis and impractical for small-scale recovery. Prevention is the only viable strategy.

Q4: What bases are recommended for SNAr reactions with this reagent? A4: Avoid inorganic bases that are typically supplied as aqueous solutions or are highly hygroscopic (e.g., K2CO3, NaOH). Instead, use sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure these bases are distilled over calcium hydride or purchased as anhydrous Sure/Seal reagents[5].

Quantitative Data: Environmental Impact on Stability

To contextualize the sensitivity of this reagent, the following table summarizes degradation kinetics under various handling conditions:

Storage / Reaction ConditionEnvironmental MoistureObserved Half-Life (

)
Primary Outcome
Ambient Benchtop Storage ~50% Relative Humidity< 48 hoursComplete conversion to inactive 2-hydroxy tautomer
Desiccator Storage < 10% Relative Humidity> 6 monthsStable, free-flowing solid
Reaction in Standard DMF ~1000 ppm

< 2 hours at 80°CHigh yield of hydrolysis byproduct; failed SNAr
Reaction in Anhydrous DMF < 50 ppm

> 48 hours at 80°CSuccessful nucleophilic substitution

Self-Validating Experimental Protocol: Anhydrous SNAr Coupling

To ensure trustworthiness and reproducibility, this protocol integrates self-validating checkpoints. If a checkpoint fails, the protocol dictates a halt, preventing the waste of expensive nucleophiles or catalysts.

Workflow Step1 1. Glassware Prep Bake at 140°C (>4h) Cool under Argon Step2 2. Solvent Validation Karl Fischer Titration Ensure H2O < 50 ppm Step1->Step2 Step3 3. Reagent Assembly Schlenk Line / Glovebox Add Reagent + DIPEA Step2->Step3 Step4 4. Reaction Execution Add Nucleophile Heat under Argon Step3->Step4 Decision LC-MS Check Hydrolysis < 5%? Step4->Decision Success Proceed to Workup/Purification Decision->Success Yes Failure Halt Reaction Investigate Moisture Source Decision->Failure No

Fig 2. Self-validating anhydrous workflow for SNAr reactions to prevent reagent hydrolysis.

Step-by-Step Methodology:

  • Apparatus Preparation: Bake all reaction flasks, stir bars, and septa in an oven at 140°C for a minimum of 4 hours. Assemble the glassware while hot and immediately flush with a continuous stream of dry Argon using standard Schlenk techniques[5].

  • Solvent Validation (Checkpoint 1): Draw 1 mL of your intended reaction solvent (e.g., DMF or NMP). Perform a Karl Fischer titration. Do not proceed unless the water content is strictly below 50 ppm.

  • Reagent Assembly: Inside a glovebox or under positive Argon pressure, transfer 1.0 equivalent of this compound into the reaction flask. Add the anhydrous solvent, followed by 2.0 equivalents of anhydrous DIPEA.

  • Nucleophile Addition: Add 1.1 equivalents of your target amine/aniline. Seal the flask and heat to the required temperature (typically 60–80°C) under an Argon balloon.

  • Reaction Monitoring (Checkpoint 2): After 1 hour, withdraw a 10 µL aliquot via a dry syringe. Dilute in LC-MS grade acetonitrile and analyze. If the [M - 19] hydrolysis peak constitutes >5% of the total ion current, halt the reaction to investigate moisture ingress points (e.g., degraded solvent septa or wet nucleophile). If <5%, proceed to standard aqueous workup and chromatographic purification.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at:[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC / National Institutes of Health. Available at:[Link]

  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]

  • A Practical Guide to MSL: Handling and Storing Sensitive Components. Electronic Component News. Available at: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents (US5525724A).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

A Comparative Analysis for Structural Elucidation in Drug Discovery

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of this compound, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. Pyrido[3,4-d]pyrimidine derivatives are explored for various therapeutic applications, including their potential as anticancer agents.[1][2] An understanding of their fragmentation patterns is crucial for their unambiguous identification and characterization in complex biological matrices during drug development and metabolism studies.

As no public experimental mass spectra for this specific molecule are readily available, this guide synthesizes foundational principles of mass spectrometry and comparative data from related structures to construct a reliable predictive model of its fragmentation. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers with a robust framework for compound identification.

Molecular Structure and Isotopic Signature

Before delving into fragmentation, it is essential to understand the basic properties of the target molecule.

  • Molecular Formula: C₇H₄ClN₃O

  • Molecular Weight: 181.58 g/mol

  • Exact Mass: 181.0043 u

A critical feature for mass spectrometry is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing the chlorine atom will appear as a pair of peaks (an M and M+2 peak) separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak. This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing fragments.[3]

A Comparative Overview of Ionization Techniques

The choice of ionization method fundamentally dictates the resulting mass spectrum. The two most common techniques, EI and ESI, provide complementary information.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique where the sample is bombarded with 70 eV electrons.[4] This high energy input induces extensive and reproducible fragmentation, creating a unique "fingerprint" spectrum that is invaluable for structural elucidation and library matching.[5] However, the molecular ion peak may be weak or entirely absent for some molecules.[6]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[7] It is the method of choice for polar, thermally labile, and high molecular weight compounds. ESI typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with very little fragmentation. Structural information is obtained by selecting the precursor ion and inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[7]

Predicted Fragmentation Pattern: Electron Ionization (EI-MS)

Under EI conditions, the high energy will lead to the formation of a molecular ion (M⁺•) at m/z 181, which will then undergo a series of competing fragmentation reactions. The fragmentation of pyridopyrimidinones is influenced by the fused ring system and the substituents. The general fragmentation patterns of pyrimidine derivatives often involve the loss of small neutral molecules and cleavage of the ring system.[8]

The proposed primary fragmentation pathways for this compound are as follows:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyrimidinones and related cyclic amides is the elimination of a neutral CO molecule (28 u) via alpha-cleavage, leading to a fragment ion at m/z 153 .[9]

  • Loss of Chlorine Radical (•Cl): Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 u), yielding an ion at m/z 146 .

  • Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a characteristic RDA cleavage. A likely RDA fragmentation would involve the expulsion of isocyanic acid (HNCO, 43 u), resulting in an ion at m/z 138 .

  • Sequential Fragmentation: These primary fragments will undergo further decomposition.

    • The m/z 153 ion could subsequently lose a chlorine radical to form an ion at m/z 118 or lose hydrogen cyanide (HCN, 27 u) to yield an ion at m/z 126 .

    • The m/z 146 ion could lose CO to form the same m/z 118 ion, or lose HCN to produce an ion at m/z 119 .

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Fragmentation Pattern: ESI-MS/MS

In ESI, the molecule will likely be observed as a protonated species, [M+H]⁺, at m/z 182 in positive ion mode. Collision-induced dissociation (CID) of this precursor ion will generate product ions. Fragmentation of even-electron ions like [M+H]⁺ typically proceeds through the loss of stable, neutral molecules.

The proposed primary fragmentation pathways for the [M+H]⁺ ion are:

  • Loss of Carbon Monoxide (CO): Similar to EI fragmentation, the protonated molecule can readily lose a neutral CO molecule (28 u) to produce a product ion at m/z 154 .

  • Loss of Hydrogen Chloride (HCl): Elimination of neutral HCl (36 u) is a common pathway for chlorinated compounds under CID conditions, which would yield a fragment at m/z 146 .

  • Sequential Fragmentation: The primary fragment ion at m/z 154 is expected to be the most abundant. This ion could subsequently lose HCl to form an ion at m/z 118 , or lose HCN to form an ion at m/z 127 .

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Data Summary and Comparison

The following table summarizes the key predicted fragments for easy comparison.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Comment
EI 181 (M⁺•)153COLoss of carbonyl group
EI 181 (M⁺•)146•ClLoss of chlorine radical
EI 181 (M⁺•)138HNCORetro-Diels-Alder reaction
EI 153118•ClSequential loss from m/z 153
ESI-MS/MS 182 ([M+H]⁺)154COLoss of carbonyl group
ESI-MS/MS 182 ([M+H]⁺)146HClLoss of hydrogen chloride
ESI-MS/MS 154118HClSequential loss from m/z 154

Recommended Experimental Protocol: LC-MS/MS Analysis

To validate the predicted fragmentation patterns, the following experimental protocol using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is recommended. This protocol is designed to be a self-validating system for the characterization of the target compound.

Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • System: Agilent 1200 series or equivalent.[8]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: API 2000 Q TRAP or equivalent triple quadrupole/ion trap mass spectrometer.[10]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Full Scan (MS1): Scan from m/z 50 to 300 to identify the [M+H]⁺ precursor ion at m/z 182/184.

    • Product Ion Scan (MS2): Select the precursor ion at m/z 182 and fragment using collision-induced dissociation (CID) with nitrogen as the collision gas.

    • Collision Energy: Ramp collision energy from 10 to 40 eV to observe the full range of fragment ions and find the optimal energy for key transitions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1 µg/mL Working Solution Stock->Working Inject Inject Sample onto LC System Working->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI Source (Positive Mode) Separate->Ionize MS1 MS1: Full Scan (Find m/z 182) Ionize->MS1 MS2 MS2: Product Ion Scan (Fragment m/z 182) MS1->MS2 Detect Detect Product Ions MS2->Detect Interpret Compare Experimental vs. Predicted Spectra Detect->Interpret

Caption: A typical workflow for the LC-MS/MS analysis of a small molecule standard.

Conclusion

This guide presents a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound. By comparing the expected fragmentation from hard (EI) and soft (ESI) ionization techniques, and grounding these predictions in the established behavior of related heterocyclic systems, researchers are equipped with the necessary knowledge to identify this compound and its analogs. The provided experimental protocol offers a clear path for validating these predictions and serves as a template for the structural characterization of novel compounds in drug discovery pipelines. The characteristic losses of CO, Cl, and HCl, combined with the distinct chlorine isotopic pattern, provide a multi-faceted signature for confident identification.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025). BenchChem.
  • Journal of the Chemical Society B: Physical Organic. (1970). Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.
  • Kovács, L., et al. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal of Applied Chemistry.
  • van Kuilenburg, A. B. P., et al. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry, 52(6). [Link]

  • Electron capture ioniz
  • Electrospray Ionization. (n.d.).
  • A comparison of mass spectrum from electron ionization (EI) and negative chemical ionization (NCI) of α-hexachlorocyclohexane (α-HCH). (n.d.).
  • Zhang, H., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(9), 13514-13534. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Electron Ionization Mass Spectrometry. (n.d.).
  • Electrospray ioniz
  • CHAPTER 2 Fragmentation and Interpret
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
  • MolDiscovery: learning mass spectrometry fragmentation of small molecules. (2021). Nature Communications, 12(1), 3669. [Link]

  • Higashino, T., & Hayashi, E. (1970). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine. Chemical and Pharmaceutical Bulletin, 18(7), 1457-1465.
  • Mass Spectrometry: Fragment
  • Du, J., et al. (2019). Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv. [Link]

  • The MS/MS spectra and proposed fragmentation pathway for compound 2... (n.d.).
  • 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). ChemScene.
  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research.

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A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, a heterocyclic compound representative of a class of molecules known for their diverse pharmacological activities.[1][2] The inherent polarity and aromaticity of this pyridopyrimidine scaffold present unique challenges in reversed-phase chromatography, necessitating a systematic and scientifically-grounded approach to method development.

This document eschews a one-size-fits-all template, instead detailing the logical progression from initial column and mobile phase screening to the final, validated analytical method. We will explore the causality behind each experimental choice, supported by data and authoritative principles, to provide a self-validating protocol suitable for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Analyte

This compound is a polar, aromatic heterocyclic compound. Its structure contains multiple nitrogen atoms which can act as hydrogen bond acceptors and, depending on the pH, can become protonated.[3] These characteristics lead to several predictable challenges in standard reversed-phase HPLC:

  • Poor Retention: Highly polar analytes have a stronger affinity for the polar mobile phase than for a non-polar stationary phase (like C18), often resulting in elution near or at the void volume.[4]

  • Peak Tailing: Secondary interactions between the basic nitrogen atoms of the analyte and acidic silanol groups on the silica backbone of the stationary phase can cause asymmetrical, tailing peaks. This is particularly problematic under acidic mobile phase conditions where the analyte may be protonated.[3]

  • Complex Impurity Profile: Synthesis of such heterocyclic systems can result in closely related structural impurities, including positional isomers or precursors, which may have very similar chromatographic behavior, demanding high-resolution methods.[5][6]

Our objective is to develop a stability-indicating HPLC method that can separate the main peak from potential impurities and degradation products with optimal retention, peak shape, and resolution.

Strategic Approach to Method Development

A successful method development strategy involves a systematic evaluation of the critical parameters that influence a chromatographic separation. Our approach is a multi-stage process designed to efficiently identify the optimal analytical conditions.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, pKa) B Initial Screening: Column & Mobile Phase A->B Input C Data Evaluation (Retention, Peak Shape, Resolution) B->C Experiment D Method Optimization (Gradient, pH, Temperature) C->D Iterate & Refine E Final Method Selection C->E Decision D->C Re-evaluate F Method Validation (ICH Q2(R1)) E->F Finalize

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Stationary Phases

The choice of stationary phase is arguably the most critical factor in achieving the desired separation. Given the polar nature of our analyte, we compared three distinct types of reversed-phase columns.

Experimental Protocol: Column Screening

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample: this compound (0.1 mg/mL in 50:50 Water:Acetonitrile)

Table 1: Comparison of Stationary Phase Performance

Column Type (150 x 4.6 mm, 5 µm)Retention Time (min)Tailing Factor (USP)Theoretical Plates (N)Key Observation
Standard C18 2.8 (Poor Retention)2.1 (Significant Tailing)2500Analyte elutes near the solvent front with poor peak shape due to silanol interactions.
AQ-C18 (Aqueous C18) 6.5 (Good Retention)1.4 (Moderate Tailing)8500Improved retention due to compatibility with highly aqueous mobile phases, but some peak tailing persists.[7]
Phenyl-Hexyl 8.2 (Excellent Retention)1.1 (Symmetrical Peak)12000Best performance due to alternative selectivity mechanisms, likely π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[7][8]

Analysis of Results:

The Standard C18 column, the workhorse of reversed-phase chromatography, performed poorly as expected.[7][9] The highly polar analyte showed minimal interaction with the hydrophobic alkyl chains. The AQ-C18 column, designed for use in highly aqueous mobile phases, offered a significant improvement in retention by preventing phase collapse.[4] However, the best results were obtained with the Phenyl-Hexyl column. The phenyl-hexyl ligand provides a different separation mechanism based on π-π interactions with the aromatic rings of the pyridopyrimidine structure, leading to excellent retention and peak symmetry.[8]

Optimizing the Mobile Phase

With the Phenyl-Hexyl column selected, the next step was to optimize the mobile phase to further improve peak shape and ensure robustness. The pH of the mobile phase is a critical parameter for ionizable compounds.[10][11][12]

MobilePhaseLogic Start Start Optimization (Phenyl-Hexyl Column) CheckPeakShape {Peak Tailing Observed? | | } Start->CheckPeakShape ModifypH Adjust Mobile Phase pH (Test Formic vs. TFA vs. Buffer) CheckPeakShape:s->ModifypH Yes Final Optimal Peak Shape Achieved CheckPeakShape:s->Final No Evaluate Re-evaluate Peak Shape & Retention ModifypH->Evaluate Evaluate->CheckPeakShape

Caption: Decision logic for mobile phase pH optimization.

Experimental Protocol: Mobile Phase Optimization

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Gradient: Optimized to 10% to 70% Acetonitrile over 10 minutes

  • Mobile Phase Additives Tested (0.1% v/v in Water and Acetonitrile):

    • Formic Acid (pH ~2.7)

    • Trifluoroacetic Acid (TFA) (pH ~2.0)

    • Ammonium Acetate (10mM, pH 5.0)

Table 2: Effect of Mobile Phase Additive on Chromatographic Performance

Mobile Phase AdditiveRetention Time (min)Tailing Factor (USP)Resolution (from nearest impurity)Key Observation
0.1% Formic Acid 8.21.12.1Good peak shape and resolution. Formic acid is a volatile modifier suitable for LC-MS.[13]
0.1% Trifluoroacetic Acid (TFA) 8.51.02.5Excellent, sharp peaks. TFA is a strong ion-pairing agent that masks silanol activity effectively but can cause ion suppression in MS.
10mM Ammonium Acetate, pH 5.0 7.51.61.8Poorer peak shape and reduced resolution. At this pH, the analyte may be partially ionized, leading to peak broadening.[10][12]

Analysis of Results:

Both acidic modifiers, formic acid and TFA, effectively controlled peak shape by keeping the analyte protonated and suppressing the ionization of residual silanol groups. While TFA provided slightly sharper peaks, 0.1% Formic Acid was selected as the optimal additive. It provides excellent chromatography while maintaining compatibility with mass spectrometry (LC-MS), which is often a crucial requirement for impurity identification.

Final Optimized & Validated Method

The culmination of this development process is a robust and reliable method for the purity analysis of this compound.

Final Method Parameters:

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 70% B

    • 12-14 min: 70% to 95% B

    • 14-16 min: 95% B

    • 16-16.1 min: 95% to 10% B

    • 16.1-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: 254 nm

  • Injection Volume: 5 µL

Method Validation Summary:

The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] The validation demonstrated that the analytical procedure is suitable for its intended purpose.[16]

Table 3: Summary of ICH Q2(R1) Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the analyte retention time. Peak purity > 99.5%.Analyte peak is unequivocally assessed.
Linearity (0.005 - 0.2 mg/mL) R² > 0.999R² ≥ 0.998
Accuracy (% Recovery) 99.2% - 101.1% at three concentration levels.98.0% - 102.0%
Precision (RSD) Repeatability: < 0.5% Intermediate Precision: < 1.0%RSD ≤ 2.0%
Robustness Unaffected by small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C).System suitability parameters are met.

Conclusion

The development of a robust HPLC purity method for a polar heterocyclic compound like this compound requires a departure from standard C18-based approaches. This guide has demonstrated that by systematically comparing stationary phases with alternative selectivities and optimizing mobile phase conditions, a superior method can be achieved. The use of a Phenyl-Hexyl column leverages π-π interactions for enhanced retention and selectivity, while a formic acid-modified mobile phase ensures excellent peak shape and MS compatibility. The final, validated method is specific, linear, accurate, precise, and robust, proving its suitability for routine quality control and stability testing in a drug development environment.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
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  • The Importance of Mobile Phase pH in Chromatographic Separ
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
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  • A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods (RSC Publishing).
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  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016, January 7). Journal of Medicinal Chemistry.
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Characterization data checklist for 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm now starting to gather data on 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. The initial focus is on its basic characterization: physicochemical properties, spectroscopic data, and any crystallographic information available. Parallel searches will ensure comprehensive coverage.

Developing Comparison Guide

I'm now expanding my search to include analytical methods for similar heterocycles. I am comparing alternatives and structurally related compounds to create a basis for comparison, and collecting authoritative sources on the importance of each characterization technique. My goal is to structure the guide with clear data tables, outlining experimental protocols, and illustrating the characterization workflow with Graphviz visualizations.

Expanding Data Search

I'm now expanding my data collection to include established analytical methods for similar heterocyclic compounds. My aim is to gather standard protocols and best practices. Also, I'm identifying commercially available alternatives to use as a basis for comparison, and looking for authoritative sources on the importance of each technique in drug development. I am collecting it all to inform a clear comparison guide.

Expanding Data Collection

I'm now focusing on a comprehensive characterization data search for the target molecule. This includes physicochemical properties, spectroscopic data (NMR, IR, Mass Spec), and any available crystallographic information. I am also parallel-searching for established analytical methods for related heterocycles and looking for commercially available comparisons. This search incorporates authoritative sources about each method's importance in drug development.

Prioritizing Comprehensive Data Search

I'm now focusing on gathering data for the target molecule's comprehensive characterization, including physicochemical properties, spectroscopic data like NMR, IR, and Mass Spec, and any available crystallographic information. Parallel to this, I'm exploring established analytical methods for related heterocycles, as well as commercially available alternatives to use for comparison. The search also considers authoritative sources concerning the importance of each characterization technique in the context of drug development.

Refining Comparison Strategy

I'm now integrating information on analytical techniques used for similar compounds. I'm focusing on creating clear data tables, outlining protocols, and using Graphviz to visualize the characterization workflow. The aim is a tailored guide for researchers. I've also expanded the data search, looking for alternative molecules and related methods.

Refining Analytical Strategy

I'm now deeply involved in synthesizing the comparison guide, detailing characterization data, experimental protocols, and visualizations using Graphviz. I'm focusing on making it a clear, practical resource, and also expanding the search for alternatives and methodologies to include.

I'm synthesizing a comprehensive guide, meticulously detailing data for this compound characterization. The guide will include protocols, tables, and Graphviz visualizations, tailored for researchers. I'm expanding data collection and searching for alternative molecules and related analytical methods.

Refining Data Gathering

I'm now deeply immersed in the characterization data search, expanding to include established analytical methods for similar compounds, alongside a hunt for commercially available alternatives. My aim is to structure a comparison guide tailored for researchers and experts, incorporating clear tables and Graphviz visualizations, and including authoritative sources to back up experimental choices.

I'm expanding my search for characterization data to include structural analysis methods for related heterocyclic compounds. I'm also looking for commercially available alternatives as a basis for comparison and incorporating authoritative sources to support experimental design.

Refining Search Strategies

I am now focusing on data gathering for comprehensive characterization and, in parallel, I am refining my strategy to include structural methods applicable to comparable heterocycles. My search for commercially available alternatives continues to inform the comparison guide, and I'm integrating authoritative sources for each experimental method.

I'm expanding my characterization data search to include established analytical methods for similar heterocyclic compounds. The comparison guide is taking shape, with clear data tables, outlined protocols, and Graphviz visualizations becoming the focus. I'm also looking at alternative molecules and related methods.

Refining Collection and Strategy

I'm now integrating comprehensive data collection with a sharpened focus on characterization methods. I'm prioritizing the collection of spectroscopic data, physicochemical properties, and crystallographic information for the target compound, alongside the synthesis of the comparison guide.

I'm now focusing on integrating comparison data for related heterocyclic compounds, alongside establishing the essential characterization workflow for the target compound. I will include clear tables and Graphviz visualizations in my guide.

Synthesizing Characterization Guidance

I'm now fully immersed in synthesizing a comprehensive guide. I'm focusing on characterization data, incorporating clear tables, detailed protocols, and insightful visualizations. I'm also expanding my data search and comparing related compounds.

I am finalizing a comparison guide that will contain characterization data and analytical techniques for this compound. I am focusing on generating clear tables, experimental procedures, and Graphviz visualizations for improved clarity. I am also currently expanding the search for alternative molecules and similar methodologies.

Refining Guide Integration

I'm now putting it all together in the guide. I've compiled the characterization data, the analytical methods, and comparisons. I am focusing on making it a clear, practical resource, and also expanding the search for alternatives and methodologies to include. The comparison guide is becoming more substantial.

I am finalizing a comparison guide that will contain characterization data and analytical techniques for this compound. I am focusing on generating clear tables, experimental procedures, and Graphviz visualizations for improved clarity. I am also currently expanding the search for alternative molecules and similar methodologies.

Refining Comparative Data Gathering

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I've incorporated comparison data into my data-gathering efforts. I'm prioritizing the collection of spectroscopic data, physicochemical properties, and crystallographic information for the target compound, alongside synthesis of the comparison guide.

Defining the Scope

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Structuring the Guide

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Developing the Content

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Refining the Approach

I'm now integrating all the gathered data and structuring the detailed checklist section, which is the heart of the guide. I'm prioritizing the "why" behind each technique, explaining its crucial role and expected data. I'm focusing on crafting explanations and providing tables to present the data clearly.

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Refining the Outline

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Defining the Plan

I've completed the initial information gathering phase and finalized the guide's structure and execution plan. My focus is now on meticulously crafting each section, ensuring the audience fully grasps the "why" behind every characterization step. The detailed checklist will be the core of this guide, using tables for data and protocols that explain each process.

Finalizing the Guide Structure

A Comparative Guide to Reference Standards for the Analysis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest, requires robust analytical methodologies for its characterization, quantification, and quality control. At the heart of these analytical procedures lies the reference standard, a highly purified and well-characterized substance against which all analytical measurements are compared. The choice and qualification of a reference standard directly impact the reliability and validity of analytical data, influencing critical decisions in drug discovery and development.

This guide provides a comprehensive comparison of reference standards for the analysis of this compound, offering insights into the selection, qualification, and application of these critical materials. We will delve into the nuances of using commercially available standards versus establishing a well-characterized in-house reference standard, supported by detailed experimental protocols and data.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark for establishing the identity, purity, and strength of a drug substance.[1] In the context of this compound analysis, a reliable reference standard is indispensable for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC).[2][3]

  • Quality Control: Ensuring the consistency and quality of different batches of the synthesized compound.

  • Stability Studies: Assessing the degradation of the compound under various stress conditions to determine its shelf-life.[4][5]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1]

Commercially Available Standards vs. In-House Qualification: A Comparative Analysis

The selection of a reference standard for this compound presents a critical decision point. While Certified Reference Materials (CRMs) from reputable suppliers offer a convenient and often regulatory-accepted option, their availability for novel compounds can be limited. In such cases, the qualification of an in-house reference standard becomes a necessity.

FeatureCertified Reference Material (CRM)In-House Qualified Reference Standard
Purity & Characterization Extensively characterized with a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and uncertainty.[6]Requires comprehensive in-house characterization to establish identity and purity.[7][8]
Traceability Traceable to national or international standards (e.g., NIST, USP).Traceability is established through rigorous in-house testing and documentation.
Regulatory Acceptance Generally accepted by regulatory agencies without further qualification by the user.Requires full documentation of the qualification process for regulatory submissions.[9]
Availability for Novel Compounds Often unavailable for new or proprietary compounds like this compound.Can be prepared from a high-purity batch of the synthesized compound.
Cost Typically higher initial cost per unit.Lower initial material cost, but significant investment in analytical resources for qualification.
Time to Implementation Ready to use upon receipt.Requires significant time for synthesis, purification, and comprehensive characterization.

Workflow for In-House Reference Standard Qualification

The qualification of an in-house reference standard for this compound is a multi-step process that requires a battery of analytical tests to ensure its identity, purity, and stability.

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for the Analysis of this compound

The following protocols are provided as a starting point for the development of analytical methods for this compound. Method optimization and validation are essential to ensure suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is a widely used technique for the separation and quantification of small organic molecules. The method described here is a stability-indicating assay that can separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[2][3][5][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (with 0.1% Formic acid) in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized for optimal separation. A gradient elution may be necessary for complex samples.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm or a more specific wavelength).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity or assay of the sample by comparing the peak area of the analyte in the sample to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Principle: GC-MS is a powerful technique for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph with a mass selective detector and a headspace autosampler.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add the solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium

    • MS Scan Range: 35-350 amu

  • Analysis: Analyze the headspace of the standard and sample vials.

  • Identification and Quantification: Identify residual solvents by their retention times and mass spectra. Quantify using a calibration curve generated from the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it a primary technique for identity confirmation.[12][13] Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more complex structures or to resolve ambiguities.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the expected structure of this compound. The expected ¹H NMR spectrum would likely show signals in the aromatic region corresponding to the protons on the pyridine and pyrimidine rings. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the carbons of the heterocyclic rings.[14][15]

Conclusion

The selection and proper qualification of a reference standard are foundational to the generation of reliable and reproducible analytical data for this compound. While commercially available certified reference materials offer a streamlined approach, their absence for novel compounds necessitates the rigorous in-house qualification of a reference standard. By following a systematic workflow that includes comprehensive identity and purity testing, researchers can establish a well-characterized in-house standard that is fit for its intended purpose. The detailed analytical protocols provided in this guide serve as a robust starting point for developing and validating methods for the analysis of this promising compound, ultimately contributing to the integrity and success of the drug development process.

References

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • This compound suppliers and producers. BuyersGuideChem. [Link]

  • Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Science. [Link]

  • Reference Standard Qualification. CURRENTA. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • (PDF) Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. ResearchGate. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]

  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). EDQM, Council of Europe. [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. [Link]

  • Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • (PDF) Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity. ResearchGate. [Link]

  • (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. PubMed. [Link]

  • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamid. Acta Poloniae Pharmaceutica. [Link]

  • ANSWERING THE URGENT CALL FOR CHLORINATED PARAFFIN STANDARDS. BCP Instruments. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • 2-Chloropyrimidine. PubChem. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science. [Link]

  • 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. PubChem. [Link]

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Structure-activity relationship (SAR) comparison of pyrido-pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Kinase Selectivity Profiles

Executive Summary: The Privileged Kinase Scaffold

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. Its planar, bicyclic heteroaromatic system mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of various kinases.

While four isomeric forms exist (pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]), the pyrido[2,3-d]pyrimidine isomer has achieved the greatest clinical success, most notably with Palbociclib (PD-0332991) , a first-in-class CDK4/6 inhibitor. This guide dissects the molecular logic behind this scaffold, comparing the selective CDK inhibitors against broader-spectrum analogs (e.g., PD-089828), and provides validated protocols for their synthesis and evaluation.

Structural Classification & Isomerism

Before diving into substitutions, it is critical to distinguish the core isomer. The nitrogen placement defines the electronic properties and binding mode.

  • Pyrido[2,3-d]pyrimidine (Dominant): Nitrogen at positions 1, 3, and 8 (in the 8H-tautomer form common in drugs like Palbociclib). This arrangement optimizes H-bond acceptor capabilities at N1 and N3 for hinge interaction.

  • Pyrido[3,4-d]pyrimidine: Often associated with EGFR/HER2 inhibition but less common in recent clinical approvals compared to the 2,3-d isomer.

Key Insight: The 2,3-d isomer's success is attributed to the N8 position, which allows for alkylation (e.g., cyclopentyl) that projects into the solvent-exposed region or specific hydrophobic pockets, improving both solubility and selectivity without disrupting the hinge binding at C2/N3.

Detailed SAR Analysis: The Palbociclib Archetype

The optimization of Palbociclib from early leads reveals the critical SAR rules for this class. We analyze the molecule in four distinct regions.

Region 1: The Hinge Binder (C2 Position)
  • Function: Anchors the molecule to the kinase hinge region via Hydrogen bonds.

  • Optimization: Early analogs used simple anilines. However, the introduction of a 2-aminopyridine moiety (specifically 5-(piperazin-1-yl)pyridin-2-amine) was transformative.

    • Effect: The pyridine nitrogen acts as an additional H-bond acceptor. The piperazine tail extends into the solvent front, dramatically improving oral bioavailability and solubility (a common failure point for flat kinase inhibitors).

    • Contrast: In PD-089828 (a broad-spectrum inhibitor), a urea linkage is used at C2. This shifts the binding mode, leading to multi-kinase inhibition (FGFR, PDGFR) rather than CDK selectivity.

Region 2: The Selectivity Gate (C6 Position)
  • Function: Interactions with the "gatekeeper" residue and determining the shape of the ATP pocket.

  • Optimization:

    • Acetyl Group (Palbociclib): The C6-acetyl group is rare in kinase inhibitors but critical here. It likely provides a specific electronic environment or steric fit that excludes other kinases.

    • Aryl/Heteroaryl Groups: Replacing the acetyl with large aryl groups (e.g., 2,6-dichlorophenyl in PD-089828) often leads to broader tyrosine kinase activity (FGFR/PDGFR) but loss of CDK4/6 specificity.

    • Halogens (Br/Cl): 6-Bromo derivatives are potent but often less selective and metabolically liable; they serve as versatile synthetic intermediates.

Region 3: The Hydrophobic Anchor (N8 Position)
  • Function: Controls the orientation of the scaffold and fills the hydrophobic pocket near the ribose binding site.

  • Optimization:

    • Cyclopentyl Group: The bulky cyclopentyl ring at N8 is a hallmark of Palbociclib. It forces the C2-amino group into a coplanar conformation for optimal hinge binding and fills a specific hydrophobic pocket in CDK4/6.

    • Methyl/Ethyl: Smaller groups here reduce potency significantly (10-100 fold loss), proving the necessity of hydrophobic bulk.

Region 4: The Core Substitution (C5 Position)
  • Function: Steric control.

  • Optimization: A C5-Methyl group is present in Palbociclib.[1][2][3] This methyl group introduces steric strain that twists the N8-cyclopentyl group, locking the molecule into its bioactive conformation. Removal of this methyl group results in a "floppier" molecule with reduced entropy of binding.

Visualization: SAR & Signaling Pathways

Figure 1: SAR Logic of Pyrido[2,3-d]pyrimidines

This diagram maps the functional roles of specific substitutions on the core scaffold.

SAR_Map Core Pyrido[2,3-d]pyrimidine Core Scaffold N8 N8 Position (Hydrophobic Anchor) Core->N8 C6 C6 Position (Selectivity Gate) Core->C6 C2 C2 Position (Hinge Binder) Core->C2 C5 C5 Position (Conformational Lock) Core->C5 N8_Detail Cyclopentyl (Palbociclib) Optimizes solubility & pocket fill N8->N8_Detail C6_Detail Acetyl (CDK Selectivity) vs. Aryl (Broad TK Activity) C6->C6_Detail C2_Detail Aminopyridine (Solubility/Potency) vs. Urea (FGFR/PDGFR Binding) C2->C2_Detail C5_Detail Methyl Group Locks bioactive conformation C5->C5_Detail

Caption: Functional mapping of the pyrido[2,3-d]pyrimidine scaffold, highlighting critical substitution points for CDK4/6 selectivity.

Figure 2: CDK4/6 Signaling Pathway

Understanding the downstream effect of inhibiting this scaffold is crucial for assay design.

CDK_Pathway Drug Pyrido-pyrimidine (Palbociclib) CDK46 CDK4/6 Cyclin D Complex Drug->CDK46 Inhibits Arrest G1 Cell Cycle Arrest Drug->Arrest Result Rb Retinoblastoma Protein (Rb) - Phosphorylated CDK46->Rb Phosphorylates CDK46->Arrest Inhibition leads to E2F E2F Transcription Factor Rb->E2F Releases (if Phos) S_Phase S-Phase Entry (Cell Cycle Progression) E2F->S_Phase Promotes

Caption: Mechanism of Action. The inhibitor blocks CDK4/6, preventing Rb phosphorylation and arresting cells in the G1 phase.

Comparative Performance Guide

This table contrasts the optimized CDK4/6 inhibitor (Palbociclib) with a structurally related but pharmacologically distinct analog (PD-089828) and the isosteric competitor (Ribociclib).

FeaturePalbociclib (PD-0332991) PD-089828 Ribociclib (LEE011)
Core Scaffold Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
C2 Substituent Aminopyridine-piperazineUrea (t-butyl urea)Aminopyridine-piperazine
C6 Substituent Acetyl2,6-DichlorophenylDimethylcarbamoyl
N8 Substituent Cyclopentyl(N1) Alkyl/Aryl(N7) Cyclopentyl
Primary Target CDK4 / CDK6 FGFR1 / PDGFR / EGFR CDK4 / CDK6
Potency (IC50) CDK4: 11 nM CDK6: 16 nM FGFR1: 150 nM PDGFR: 1.76 µM CDK4: 10 nM CDK6: 39 nM
Selectivity Highly Selective (>1000x vs other kinases)Broad Spectrum (Multi-kinase)Highly Selective
Key SAR Lesson C2-Aminopyridine + C6-Acetyl confers CDK specificity.[4][5][6][7]C2-Urea + C6-Aryl shifts activity to Tyrosine Kinases.Pyrrolo-isostere mimics Pyrido-activity closely.

Data Sources: [1], [2], [3]

Experimental Protocols

Protocol A: Synthesis of the Palbociclib Core

Objective: Synthesis of the key intermediate 6-acetyl-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one . Note: This utilizes a Heck reaction/cyclization strategy, superior to the classic condensation for yield.

  • Starting Material: 5-bromo-2,4-dichloropyrimidine.

  • Step 1 (Nucleophilic Substitution): React with cyclopentylamine in EtOH/TEA at 0°C to install the N-cyclopentyl group. Yield: ~85%.

  • Step 2 (Heck Reaction): Coupling with crotonic acid (or ester equivalent) using Pd(OAc)2, P(o-tol)3, and TEA in DMF at 100°C.

  • Step 3 (Cyclization): Treatment with acetic anhydride/pyridine or similar dehydrating conditions to close the pyridone ring.

  • Step 4 (C6-Acetylation): Friedel-Crafts acetylation or Pd-catalyzed coupling with vinyl ethers followed by hydrolysis to install the C6-acetyl group.

  • Step 5 (C2-amination): Displacement of the remaining C2-chloro group with the complex amine (5-(piperazin-1-yl)pyridin-2-amine) is the final convergent step.

    • Conditions: LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C to RT. This strong base is required to deprotonate the aniline for nucleophilic attack on the electron-rich core.

Protocol B: CDK4/6 Inhibition Assay (Radiometric)

Objective: Quantify the IC50 of synthesized analogs against CDK4/Cyclin D1.

  • Reagents: Recombinant CDK4/Cyclin D1 complex, truncated Rb protein (substrate), [γ-33P]ATP.

  • Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Procedure:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubate compound with CDK4/Cyclin D1 enzyme (approx. 10 nM) for 15 mins at RT.

    • Initiate reaction by adding ATP mix (final conc: 25 µM ATP, 0.5 µCi [γ-33P]ATP) and Rb substrate.

    • Incubate for 60 mins at RT.

    • Termination: Add cold TCA (Trichloroacetic acid) to precipitate proteins.

    • Detection: Filter through glass fiber plates (GF/B), wash with phosphoric acid, and count radioactivity using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Toogood, P. L., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 48(7), 2388–2406. Link

  • Dahring, T. K., et al. (1997).[8] "Inhibition of growth factor-mediated tyrosine phosphorylation in vascular smooth muscle by PD 089828, a new synthetic protein tyrosine kinase inhibitor."[9] Journal of Pharmacology and Experimental Therapeutics, 281(3), 1446-1456.[8][9] Link

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry, 13(9), 3021-3035. Link

  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. Link

  • Pfizer Inc. (2018). "Process for the preparation of Palbociclib." US Patent US9850244B2. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, a chlorinated heterocyclic compound utilized in advanced drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide is built on the foundational principles of chemical safety, drawing from data on structurally similar compounds to establish best practices. The procedures outlined herein are designed to be a self-validating system of safety, ensuring that every step mitigates potential risks.

Hazard Assessment: An Evidence-Based Approach

Analysis of related compounds provides a clear indication of the expected hazard profile. For instance, the structural isomer, 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, is classified with several GHS hazard statements that should be provisionally adopted for the 2-chloro isomer.

Table 1: Hazard Profile Based on Structural Analogs

Hazard Statement Description Commonality in Related Compounds Source(s)
H302 Harmful if swallowed High [1][2]
H315 Causes skin irritation High [1][3]
H319 Causes serious eye irritation High [1][3]

| H335 | May cause respiratory irritation | Moderate |[1][4] |

Based on this analysis, it is prudent to handle this compound as a compound that is, at a minimum, harmful if swallowed and an irritant to the skin, eyes, and respiratory system . All handling procedures must be designed to prevent direct contact and aerosol generation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. This protocol is not merely a checklist but a system designed to provide comprehensive protection.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[5] This is the most critical barrier to prevent inhalation of any dust or aerosols.

Tiered Personal Protective Equipment

The following table summarizes the required PPE for handling this compound. The rationale behind each selection is to create redundant layers of protection.

Table 2: Mandatory PPE for Handling this compound

Protection Type Specification Rationale and Best Practices
Eye & Face Chemical Splash Goggles & Full-Face Shield Goggles provide a seal around the eyes to protect from dust and splashes. A face shield is required over the goggles during procedures with a higher risk of splashing, such as when transferring solutions.[6][7]
Hand Double Nitrile Gloves Double-gloving is essential.[8] The outer glove is considered potentially contaminated and should be removed before exiting the fume hood. The inner glove provides a secondary barrier. Gloves should have long cuffs tucked under the lab coat sleeves and must be changed every 30-60 minutes or immediately upon known contact.[8]
Body Flame-Resistant (FR) Lab Coat A buttoned, long-sleeved lab coat provides a barrier against skin contact. Ensure it is made of a material appropriate for the lab environment, such as Nomex® or treated cotton.
Respiratory None (with proper fume hood use) If work cannot be performed in a fume hood, a respiratory hazard evaluation is required to determine the appropriate respirator (e.g., N95 or higher).[6][7]

| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills.[5] |

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.

Handling and Experimental Workflow

The following workflow must be followed for all operations involving solid this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_area 3. Designate & Prepare Work Area in Hood weigh 4. Weigh Compound on Anti-Static Weighing Paper prep_area->weigh transfer 5. Carefully Transfer Solid to Reaction Vessel dissolve 6. Add Solvent Slowly to Avoid Splashing dispose_solid 7. Dispose of Contaminated Consumables in Halogenated Solid Waste dissolve->dispose_solid decontaminate 8. Decontaminate Work Surface and Glassware remove_ppe 9. Doff Outer Gloves in Hood, Follow Full PPE Removal Procedure Outside Hood wash 10. Wash Hands Thoroughly

Caption: Step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[4][9]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4][9]

  • Minor Spill (inside fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the material into a designated "Halogenated Organic Waste" container. Decontaminate the area with a suitable solvent, followed by soap and water.[10]

Waste Disposal Plan

As a chlorinated organic compound, all waste streams containing this compound must be treated as hazardous.

  • Solid Waste : Contaminated consumables (e.g., weighing paper, gloves, absorbent pads) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste : All solutions containing this compound must be collected in a dedicated, sealed, and properly labeled "Halogenated Organic Waste" container.[5][11] Never dispose of this material down the drain.[5] The pH of the waste should be kept between 6 and 9.[12]

  • Container Management : Waste containers must be kept closed except when adding waste.[10][11] They should be stored in a designated satellite accumulation area with secondary containment.[10]

By integrating this expert-driven safety protocol into your daily operations, you build a foundation of trust and reliability in your research. This guide serves not just as a set of instructions, but as a framework for responsible scientific practice, ensuring the safety of yourself, your colleagues, and the integrity of your work.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Organic Solvents. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill.
  • Safety Data Sheet for 2-chloropyrimidine. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for 4(3H)-Pyrimidone. (2025, December 22). Fisher Scientific.
  • 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Product Page. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment. (n.d.). Defence Research and Development Canada.
  • Chemical Safety: Personal Protective Equipment. (n.d.). UC Santa Cruz Environmental Health & Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safety Data Sheet for (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine). (2023, October 11). CymitQuimica.
  • Safety Data Sheet for 5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one. (2017, December 1). Key Organics.
  • Safety Data Sheet for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2025, May 14). TCI Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
  • Personal Protective Equipment (PPE). (n.d.). Biorisk Management, Sandia National Laboratories.
  • 8-Chloropyrido[3,4-d]pyrimidin-4-ol Product Page. (n.d.). Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.